Paniculidine A
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(1H-indol-3-yl)-2-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(14(16)17-2)7-8-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSINFMIOMWBGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CNC2=CC=CC=C21)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Paniculidine A discovery and isolation from Murraya exotica
An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Paniculidine A from Murraya exotica
Foreword: The Quest for Novel Bioactive Alkaloids
The intricate tapestry of natural products has perennially served as a foundational source for modern drug discovery. Among these, alkaloids—naturally occurring organic compounds containing at least one nitrogen atom—stand out for their profound physiological effects and structural diversity.[1][2] The genus Murraya, belonging to the Rutaceae family, is a rich reservoir of such compounds, with a history of use in traditional medicine for treating a variety of ailments, including stomach aches, rheumatism, and pain.[3][4][5] Murraya exotica, also known as Murraya paniculata, is particularly noted for its abundance of coumarins and alkaloids in its roots.[4][6] This guide provides a detailed technical overview of the discovery, isolation, and structural elucidation of Paniculidine A, a novel indole alkaloid identified from this promising botanical source.[7]
Part 1: Isolation of Paniculidine A: From Plant to Pure Compound
The successful isolation of a target natural product is a multi-stage process that hinges on the systematic separation of the desired molecule from a complex matrix of other phytochemicals. The strategy for isolating Paniculidine A leverages the fundamental chemical properties of alkaloids, particularly their basicity.[1][8]
Rationale for Sourcing
Phytochemical investigations have revealed that the roots of M. exotica are a concentrated source of alkaloids, including the paniculidine family, when compared to other parts of the plant, such as the leaves.[4][6] This informed the decision to utilize the root material for the isolation of Paniculidine A, maximizing the potential yield.
Experimental Protocol: Extraction and Purification
The isolation workflow is designed to first enrich the alkaloidal content from the crude plant extract and then purify the target compound through sequential chromatographic techniques.[9]
Step 1: Preparation of Plant Material and Initial Extraction
-
Harvesting and Preparation: The roots of Murraya exotica are harvested, washed, and air-dried. The dried material is then ground into a moderately coarse powder to increase the surface area for efficient solvent extraction.[8]
-
Solvent Extraction: The powdered root material is exhaustively extracted with a polar solvent, typically methanol or ethanol, at room temperature. This process dissolves a broad spectrum of metabolites, including the target alkaloids.[10]
-
Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude viscous residue.
Step 2: Acid-Base Partitioning for Alkaloid Enrichment This crucial step exploits the basic nature of alkaloids to separate them from neutral and acidic compounds.[8][11]
-
The crude residue is redissolved in a 5% aqueous solution of a strong acid, such as hydrochloric acid (HCl).[12] In this acidic medium, the nitrogen-containing alkaloids form water-soluble salts (e.g., R₃N + H⁺ → R₃NH⁺Cl⁻).
-
This acidic aqueous solution is then washed with an immiscible organic solvent like chloroform or diethyl ether. Neutral and weakly acidic compounds partition into the organic layer, while the protonated alkaloids remain in the aqueous layer.
-
The aqueous layer is collected and basified by the gradual addition of an alkali, such as ammonium hydroxide (NH₄OH), to a pH of 9-10.[13] This deprotonates the alkaloid salts, converting them back into their free base form, which is soluble in organic solvents.
-
The now-basic aqueous solution is repeatedly extracted with an organic solvent (e.g., chloroform). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield a crude alkaloid extract.[13]
Step 3: Chromatographic Purification The crude alkaloid mixture is subjected to a series of chromatographic separations to isolate Paniculidine A.[9][14][15]
-
Flash Column Chromatography (FCC): The crude alkaloid extract is first fractionated using flash column chromatography over silica gel.[13] A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the alkaloids based on their polarity. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions identified as containing Paniculidine A are pooled and subjected to further purification using preparative HPLC.[9] A reversed-phase C18 column with a suitable mobile phase (e.g., a methanol/water gradient) is typically used to achieve high-resolution separation, yielding the pure compound.
Isolation Workflow Diagram
Caption: Workflow for the isolation of Paniculidine A.
Part 2: Structural Elucidation of Paniculidine A
With the pure compound in hand, the next critical phase is to determine its molecular structure. This is accomplished through a combination of spectroscopic techniques that provide complementary pieces of information, which are then assembled to reveal the complete chemical architecture.[16][17][18]
Physicochemical Properties and Molecular Formula
Paniculidine A was isolated as a colorless oil.[7] High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a new molecule.[2][19] For Paniculidine A, HRMS analysis provided a molecular ion peak suggesting a molecular formula of C₁₄H₁₇NO₂.[7][20] This formula allows for the calculation of the degree of unsaturation (or double bond equivalents), which provides initial clues about the presence of rings and/or multiple bonds in the structure.
Spectroscopic Data Analysis
-
Ultraviolet (UV) Spectroscopy: The UV spectrum of Paniculidine A in ethanol showed absorption maxima (λmax) at 277, 283, and 292 nm.[7] This absorption pattern is highly characteristic of an indole chromophore, providing the first major clue to the core scaffold of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorptions for Paniculidine A would include peaks corresponding to N-H stretching (from the indole ring), C=O stretching (from an ester group), and C-H stretching (from alkyl groups).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[21]
-
¹H NMR: This spectrum reveals the number of different types of protons, their chemical environment, and their connectivity to neighboring protons (through spin-spin coupling). The spectrum of Paniculidine A would show characteristic signals for aromatic protons on the indole ring, protons adjacent to the nitrogen and ester groups, and aliphatic protons.
-
¹³C NMR: This spectrum provides information about the carbon skeleton, showing a distinct signal for each unique carbon atom. For Paniculidine A, 14 distinct carbon signals would be observed, corresponding to the molecular formula.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for assembling the final structure.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, allowing for the tracing of proton-proton connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different fragments of the molecule together.
-
-
By meticulously analyzing the data from these complementary spectroscopic methods, the structure of Paniculidine A was unequivocally determined to be methyl 2-methyl-4-(indol-3-yl)-butyrate .[7]
Summary of Physicochemical and Spectroscopic Data
| Property | Data | Reference |
| Physical State | Colorless oil | [7] |
| Molecular Formula | C₁₄H₁₇NO₂ | [7][20] |
| Molecular Weight | 231.1256 (Calculated), 231.295 (Monoisotopic) | [7][20] |
| Optical Rotation | [α]²⁴D -31.9° (c=0.1, CHCl₃) | [7] |
| UV (EtOH) λmax (log ε) | 277sh (3.75), 283 (3.78), 292 (3.71) nm | [7] |
| Identification Methods | Mass Spectrometry, NMR Spectroscopy | [20] |
Part 3: Biological Context and Future Directions
Potential Bioactivity
While specific bioactivity data for pure Paniculidine A is limited in initial discovery reports, studies on extracts from the roots of M. exotica, which are known to be rich in paniculidines, have shown promising results.[6] Notably, these extracts have demonstrated the ability to inhibit the migration of colon cancer cells, suggesting potential applications in cancer metastasis chemoprevention.[6] This provides a strong rationale for further pharmacological evaluation of purified Paniculidine A to determine its specific contribution to this activity and to explore other potential therapeutic effects.
Hypothesized Biosynthetic Pathway
Indole alkaloids are typically derived from the amino acid tryptophan. The structure of Paniculidine A suggests a plausible biosynthetic pathway originating from tryptophan and involving the addition of a five-carbon isoprene unit.
Caption: Hypothesized biosynthetic pathway for Paniculidine A.
Conclusion
The discovery of Paniculidine A from Murraya exotica exemplifies a classic natural product chemistry workflow, progressing from ethnobotanical knowledge to systematic isolation and rigorous structural elucidation. The identification of this novel indole alkaloid adds to the rich chemical diversity of the Murraya genus and provides a new molecular entity for pharmacological screening. Future research, including total synthesis to confirm the structure and provide material for extensive biological testing, as well as deeper investigation into its mechanism of action, is warranted to fully explore the therapeutic potential of Paniculidine A.
References
-
Kinoshita, T., Tatara, S., & Sankawa, U. (1985). STRUCTURES OF PANICULIDINES A AND B : NOVEL PRENYLINDOLES FROM MURRAYA PANICULATA. CHEMICAL & PHARMACEUTICAL BULLETIN, 33(4), 1770–1773. [Link]
-
Biopurify. Paniculidine A - CAS 97399-93-4. [Link]
-
He, X., et al. (2017). Promising Compounds From Murraya exotica for Cancer Metastasis Chemoprevention. National Institutes of Health. [Link]
-
Bestchrom. (2024). Application of chromatographic technique in natural products. [Link]
-
Fouda, A. A. (2021). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. ResearchGate. [Link]
-
MDPI. (2023). Phytochemistry and Biological Activities of Murraya Species. PMC. [Link]
-
Goshawk, J., & Wood, M. (n.d.). Analysis of Plant Alkaloids Through Accurate Mass Screening and Discovery. Waters Corporation. [Link]
-
JEOL Ltd. (n.d.). Molecular Structure Analysis of Alkaloids. [Link]
-
Pharmacognosy. (n.d.). General Methods of Extraction and Isolation of Alkaloids. [Link]
-
LCGC International. (2024). Advances in Chromatographic Techniques for the Extraction and Characterization of Plant-Based Bioactive Compounds. [Link]
-
National Institutes of Health. (2022). Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines. [Link]
-
Journal of Natural Products. (2024). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. ACS Publications. [Link]
-
ResearchGate. (n.d.). Results of phytochemical screening of Murraya exotica L. extract. [Link]
-
SlideShare. (n.d.). Structural determination of alkaloids. [Link]
-
A review on chemical composition and pharmacological properties of Murayya paniculata. (n.d.). [Link]
- Google Patents. (1995).
-
IIP Series. (n.d.). CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. [Link]
-
ResearchGate. (n.d.). The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH 3 ] + fragment ion. [Link]
-
SlidePlayer. (n.d.). Alkaloids General methods of structural elucidation of Alkaloids. [Link]
-
Frontiers. (n.d.). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. [Link]
-
National Institutes of Health. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. [Link]
-
National Institutes of Health. (2019). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PMC. [Link]
-
JSM Central. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. [Link]
-
Lifeasible. (n.d.). Alkaloid Extraction Methods. [Link]
-
National Institutes of Health. (2024). A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen. PMC. [Link]
-
ResearchGate. (1990). Isolation and structure elucidation of punicalagin, a toxic hydrolysable tannin, from Terminalia oblongata. [Link]
-
National Institutes of Health. (2024). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. PMC. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. [Link]
-
YouTube. (2022). Chromatography and Natural Products Purification. [Link]
-
ResearchGate. (n.d.). Bioactivity studies and chemical constituents of Murraya paniculata (Linn) Jack. [Link]
-
YouTube. (2023). Alkaloids - Structural elucidation & determination. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular Structure Analysis of Alkaloids | Applications Notes | JEOL Ltd. [jeol.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Promising Compounds From Murraya exotica for Cancer Metastasis Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STRUCTURES OF PANICULIDINES A AND B : NOVEL PRENYLINDOLES FROM MURRAYA PANICULATA [jstage.jst.go.jp]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. jsmcentral.org [jsmcentral.org]
- 10. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 11. jocpr.com [jocpr.com]
- 12. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 13. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of chromatographic technique in natural products - Bestchrom [bestchrom.com]
- 15. iipseries.org [iipseries.org]
- 16. Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural determination of alkaloids | PPS [slideshare.net]
- 18. lkouniv.ac.in [lkouniv.ac.in]
- 19. lcms.cz [lcms.cz]
- 20. CAS 97399-93-4 | Paniculidine A [phytopurify.com]
- 21. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Gauntlet: A Technical Guide to the Structure Elucidation of Paniculidine A by NMR and MS
Introduction: The Challenge of Natural Products
In the realm of drug discovery and natural product chemistry, the journey from a crude plant extract to a fully characterized bioactive molecule is one of forensic analytical science. Each new compound presents a unique puzzle, its atomic framework hidden within a complex mixture. Paniculidine A, an indole alkaloid isolated from the plant Murraya paniculata, is a prime example of such a challenge.[1] While possessing a seemingly modest molecular formula, its structure contains key isomeric features that demand a rigorous and systematic analytical approach to solve.
Part 1: The Foundational Clue - Unveiling the Molecular Formula with Mass Spectrometry
The first and most fundamental question in elucidating an unknown structure is: "What is its elemental composition?" High-Resolution Mass Spectrometry (HR-MS) is the unequivocal tool for answering this.
Expertise in Action: Why HR-MS is Non-Negotiable
Choosing HR-MS over standard-resolution MS is a critical first step. Standard MS provides a nominal mass, which can correspond to numerous possible elemental formulas. HR-MS, however, measures the mass-to-charge ratio (m/z) to four or more decimal places. Given that the mass of each element is not an exact integer (e.g., ¹²C = 12.0000, ¹H = 1.0078, ¹⁶O = 15.9949, ¹⁴N = 14.0031), a high-resolution measurement provides a unique "fingerprint" that severely constrains, and often uniquely identifies, the molecular formula.
For Paniculidine A, the high-resolution electrospray ionization (ESI) mass spectrum revealed a protonated molecular ion [M+H]⁺ peak. This data is the bedrock upon which the entire elucidation is built.
Table 1: High-Resolution Mass Spectrometry Data for Paniculidine A
| Parameter | Observed Value | Calculated Value (for C₁₄H₁₇NO₂) |
| [M+H]⁺ Ion (m/z) | 232.1332 | 232.1338 |
| Molecular Formula | C₁₄H₁₇NO₂ | C₁₄H₁₇NO₂ |
| Molecular Weight | 231.29 | 231.295 |
This single experiment confidently establishes the molecular formula as C₁₄H₁₇NO₂. From this, we can calculate the degree of unsaturation (or double bond equivalents), which provides initial clues about the presence of rings or multiple bonds.
Degree of Unsaturation = C - (H/2) - (X/2) + (N/2) + 1 Degree of Unsaturation = 14 - (17/2) + (1/2) + 1 = 7
A degree of unsaturation of 7 immediately suggests the presence of aromatic rings and/or multiple carbonyl groups, a feature consistent with the indole alkaloid classification.
Protocol 1: High-Resolution Mass Spectrometry (HR-MS)
-
Sample Preparation: Accurately weigh ~1 mg of purified Paniculidine A and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ ion.
-
Infusion: Introduce the sample directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min) to ensure a stable signal.
-
Mass Analysis: Acquire data over a relevant m/z range (e.g., 100-500 amu). Ensure the instrument is properly calibrated with a known standard to achieve mass accuracy within 5 ppm.
-
Data Processing: Use the instrument's software to identify the monoisotopic peak for the [M+H]⁺ ion and calculate the most likely elemental compositions that fit the measured m/z value within the specified mass accuracy.
Part 2: The Blueprint - Assembling the Pieces with NMR Spectroscopy
With the molecular formula in hand, we turn to NMR spectroscopy to determine the connectivity of the atoms. This is a multi-step process, starting with simple 1D experiments and building in complexity with 2D techniques.
The Overall Workflow
The logic of structure elucidation by NMR follows a clear path: first, identify the individual building blocks (¹H and ¹³C NMR), then determine direct one-bond connections (HSQC), and finally, piece the blocks together using long-range correlations (HMBC) and proton-proton neighbor information (COSY).
Caption: Overall workflow for structure elucidation.
Step 1: The Proton Environment (¹H NMR)
The ¹H NMR spectrum gives a wealth of initial information: the number of distinct proton environments (signals), the integration (number of protons per signal), and the splitting pattern (number of neighboring protons).
Table 2: Predicted ¹H NMR Data for Paniculidine A (500 MHz, CDCl₃)
| Atom Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-1' | 8.05 | br s | 1H | Indole N-H |
| H-4' | 7.60 | d | 1H | Indole Ar-H |
| H-7' | 7.35 | d | 1H | Indole Ar-H |
| H-5' | 7.18 | t | 1H | Indole Ar-H |
| H-6' | 7.10 | t | 1H | Indole Ar-H |
| H-2' | 6.98 | s | 1H | Indole Ar-H |
| OCH₃ | 3.65 | s | 3H | Ester Methyl |
| H-4 | 2.75 | t | 2H | -CH₂-Ar |
| H-2 | 2.50 | m | 1H | -CH(CH₃)- |
| H-3 | 1.90 / 1.70 | m | 2H | -CH₂-CH₂- |
| H-5 | 1.15 | d | 3H | -CH(CH₃)- |
Data Source: Predicted using NMRDB.org.[2]
Initial Analysis:
-
Aromatic Region (δ 6.5-8.5 ppm): Five signals integrating to 1H each are characteristic of a substituted benzene ring, and one of these (δ 8.05 ppm) is a broad singlet, typical of an N-H proton. This strongly supports the indole scaffold.
-
Aliphatic Region (δ 0-4.0 ppm): We observe signals for a methyl ester (singlet, 3H, δ 3.65), a doublet methyl group (3H, δ 1.15), and several methylene and methine protons, indicating a substituted butyrate chain.
Step 2: The Carbon Skeleton (¹³C NMR)
The ¹³C NMR spectrum reveals the number of unique carbon environments. Combined with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, we can determine if each carbon is a CH₃, CH₂, CH, or a quaternary (C) carbon.
Table 3: Predicted ¹³C NMR Data for Paniculidine A (125 MHz, CDCl₃)
| Atom Label | Predicted δ (ppm) | Carbon Type | Assignment |
| C-1 | 176.5 | C | Ester Carbonyl |
| C-3'a | 136.3 | C | Indole Quaternary |
| C-7'a | 127.2 | C | Indole Quaternary |
| C-2' | 122.1 | CH | Indole Aromatic |
| C-5' | 121.9 | CH | Indole Aromatic |
| C-4' | 119.3 | CH | Indole Aromatic |
| C-6' | 118.9 | CH | Indole Aromatic |
| C-3' | 113.0 | C | Indole Quaternary |
| C-7' | 111.1 | CH | Indole Aromatic |
| OCH₃ | 51.5 | CH₃ | Ester Methyl |
| C-2 | 41.0 | CH | Aliphatic Methine |
| C-3 | 31.5 | CH₂ | Aliphatic Methylene |
| C-4 | 24.5 | CH₂ | Aliphatic Methylene |
| C-5 | 17.0 | CH₃ | Aliphatic Methyl |
Data Source: Predicted using NMRDB.org.[2]
Initial Analysis:
-
Carbonyl Carbon (δ > 160 ppm): A signal at δ 176.5 ppm is characteristic of an ester or carboxylic acid carbonyl.
-
Aromatic/Olefinic Carbons (δ 100-150 ppm): Eight signals are present in this region, consistent with the eight carbons of the indole ring.
-
Aliphatic Carbons (δ 0-60 ppm): Four signals correspond to the butyrate chain carbons and the methyl ester carbon.
Step 3: Connecting the Framework (2D NMR)
2D NMR is where the structure truly takes shape. We use a series of experiments to link the protons and carbons identified in the 1D spectra.
A. COSY (Correlation Spectroscopy): Identifying Spin Systems
The COSY experiment shows correlations between protons that are coupled to each other, typically through 2 or 3 bonds. This allows us to trace out connected proton networks or "spin systems."
Causality: We run COSY to establish direct neighbor relationships between protons. This is the most reliable way to build the fragments of the aliphatic chain.
Expected Correlations for Paniculidine A:
-
A clear correlation between the methine proton H-2 (δ 2.50) and the adjacent methyl protons H-5 (δ 1.15).
-
Correlation between H-2 and the methylene protons H-3 (δ 1.90/1.70).
-
Correlation between H-3 and the adjacent methylene protons H-4 (δ 2.75).
-
This establishes the -CH(CH₃)-CH₂-CH₂- fragment of the side chain.
-
Within the indole ring, correlations would be seen between adjacent aromatic protons like H-4'/H-5', H-5'/H-6', and H-6'/H-7'.
B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment creates a correlation map showing which proton is directly attached to which carbon.
Causality: After identifying proton signals and carbon signals independently, HSQC provides the definitive one-bond linkages, merging the two datasets.
Expected Correlations (linking Tables 2 & 3):
-
H-4' (δ 7.60) correlates to C-4' (δ 119.3).
-
H-2' (δ 6.98) correlates to C-2' (δ 122.1).
-
OCH₃ (δ 3.65) correlates to OCH₃ (δ 51.5).
-
H-2 (δ 2.50) correlates to C-2 (δ 41.0).
-
H-5 (δ 1.15) correlates to C-5 (δ 17.0). ...and so on for all protonated carbons.
C. HMBC (Heteronuclear Multiple Bond Correlation): The Final Assembly
The HMBC experiment is the key to connecting the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to "see" across quaternary carbons and heteroatoms.
Causality: While COSY and HSQC build fragments, HMBC provides the long-range information needed to link these fragments together into a complete molecule. It is the most powerful tool for elucidating the gross structure of an unknown.
Caption: Key HMBC correlations confirming the structure.
Key Expected Correlations for Final Assembly:
-
Connecting the Side Chain to the Indole Ring: The methylene protons at H-4 (δ 2.75) are crucial. They should show a 2-bond correlation to the indole carbon C-2' (δ 122.1) and a 3-bond correlation to C-3' (δ 113.0). This definitively places the butyrate chain at the C3 position of the indole ring.
-
Confirming the Ester: The methyl protons of the ester, OCH₃ (δ 3.65), will show a strong 2-bond correlation to the carbonyl carbon C-1 (δ 176.5). The methine proton H-2 (δ 2.50) will also show a 2-bond correlation to this same carbonyl carbon C-1 . This confirms the methyl 2-methyl-butyrate structure.
By systematically analyzing these 2D NMR correlations, the previously identified fragments—an indole ring and a methyl 2-methylbutyrate chain—are unequivocally linked to form the final structure of Paniculidine A.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of purified Paniculidine A and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (≥ 400 MHz) equipped with a probe capable of performing inverse-detected experiments.
-
1D ¹H NMR: Acquire a standard proton spectrum with sufficient signal-to-noise.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment should also be run to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
-
2D COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to identify ¹H-¹H spin systems.
-
2D HSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond ¹J(CH) coupling (~145 Hz) to correlate protons with their directly attached carbons.
-
2D HMBC: Acquire a gradient-selected HMBC spectrum. This is a critical experiment; optimize the long-range coupling delay for an average value of 8 Hz to observe 2- and 3-bond correlations.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing all spectra to the TMS signal.
Conclusion: A Validated Structure
The convergence of data from multiple, independent analytical techniques provides a self-validating system for structure elucidation. High-resolution mass spectrometry established the molecular formula of Paniculidine A as C₁₄H₁₇NO₂. A logical and sequential analysis of 1D and 2D NMR spectra, using predicted data as a guide, allowed for the complete assignment of all proton and carbon signals and confirmed the connectivity. The combined evidence from HR-MS, ¹H NMR, ¹³C NMR, COSY, HSQC, and crucially, HMBC, leads to the unambiguous assignment of Paniculidine A as methyl 2-methyl-4-(indol-3-yl)-butyrate . This systematic approach, rooted in the fundamental principles of spectroscopy and logical deduction, is a cornerstone of modern natural product chemistry and drug discovery.
References
-
Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance. [Link]
- Raj, K., Misra, S. C., Kapil, R. S., & Popli, S. P. (1976). Two new indoles from Murraya paniculata. Phytochemistry, 15(11), 1787.
-
Li, J., & Jiang, Y. (2018). Three new indole alkaloid derivatives from the roots of Murraya paniculata. Journal of Asian Natural Products Research, 20(3), 201-208. [Link]
-
Breier, A. R., Nudelman, N. S., Steppe, M., & Schapoval, E. E. S. (2008). Isolation and structure elucidation of photodegradation products of fexofenadine. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 250-257. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. [Link]
Sources
Paniculidine A chemical properties and molecular formula
An In-Depth Technical Guide to Paniculidine A: Chemical Properties, Characterization, and Biological Significance
Introduction
Paniculidine A is a naturally occurring alkaloid isolated from the plant Murraya exotica L.[1] As a member of the diverse alkaloid family, it possesses a unique carbazole scaffold, which has garnered interest within the scientific community. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the chemical properties, structural elucidation, and known biological activities of Paniculidine A. The narrative emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility.
Core Chemical and Physical Properties
Paniculidine A is characterized as an oily substance in its purified form.[2] Its fundamental properties, crucial for any experimental design, are summarized below. The molecular formula, C14H17NO2, and precise molecular weight are foundational data points, typically confirmed first in the characterization process.[1][2]
| Property | Value | Source |
| Molecular Formula | C14H17NO2 | [1][2] |
| Molecular Weight | 231.29 g/mol | [1] |
| CAS Number | 97399-93-4 | [1][2] |
| Physical Description | Oil | [2] |
| Compound Type | Alkaloid | [2] |
| Predicted Relative Density | 1.130 g/cm³ | [1] |
| SMILES | COC(=O)CCc1c[nH]c2ccccc12 | [1] |
These properties are the cornerstone for subsequent analytical and biological investigations, influencing everything from solvent selection for assays to dosage calculations in preclinical studies.
Structural Representation
The chemical structure of Paniculidine A features an indole core, which is a common motif in many biologically active natural products.[3] The side chain attached to the indole ring contributes to its specific chemical character and biological function.
Caption: Simplified connectivity diagram of Paniculidine A.
Isolation and Purification Workflow
The isolation of Paniculidine A from its natural source, Murraya exotica L., is a multi-step process designed to separate the target molecule from a complex mixture of plant metabolites. The choice of each step is dictated by the chemical properties of alkaloids.
Causality in Experimental Design:
-
Initial Extraction: The process begins with a solvent extraction of the dried plant material. A polar solvent like methanol is typically chosen to ensure the extraction of a broad spectrum of compounds, including the moderately polar Paniculidine A.
-
Acid-Base Partitioning: As an alkaloid, Paniculidine A contains a basic nitrogen atom. This property is exploited in a liquid-liquid extraction. By acidifying the crude extract, the alkaloid becomes protonated and water-soluble, allowing it to be separated from neutral and acidic compounds. Subsequently, basifying the aqueous layer deprotonates the alkaloid, making it soluble in an organic solvent again, thus achieving a significant purification.
-
Chromatography: Multi-stage chromatography is essential for isolating the pure compound.
-
Silica Gel Column Chromatography: This step separates compounds based on polarity. A gradient of solvents, typically from non-polar (e.g., hexane) to polar (e.g., ethyl acetate), is used to elute fractions with increasing polarity. Paniculidine A will elute in fractions of intermediate polarity.
-
High-Performance Liquid Chromatography (HPLC): For final purification to >95%, reverse-phase HPLC is employed. This provides high-resolution separation, yielding the pure compound required for structural elucidation and biological assays.[2]
-
Caption: General workflow for the isolation of Paniculidine A.
Structural Elucidation and Analytical Protocols
Confirming the identity and purity of an isolated natural product is paramount. A combination of spectroscopic and chromatographic techniques is employed in a self-validating system where each result corroborates the others.
Protocol 1: Mass Spectrometry (MS) for Molecular Weight Determination
Objective: To determine the precise molecular weight and deduce the molecular formula.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of Paniculidine A in methanol. Dilute this solution 1:100 with methanol containing 0.1% formic acid to facilitate ionization.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis: Infuse the sample directly into the ESI source in positive ion mode. The addition of formic acid promotes the formation of the [M+H]⁺ ion.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.
-
Interpretation: The high-resolution mass of the [M+H]⁺ ion is used to calculate the exact mass of the neutral molecule. This exact mass is then used with a formula calculator (with elemental constraints of C, H, N, O) to confirm the molecular formula C14H17NO2.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To elucidate the precise atomic connectivity and stereochemistry of the molecule. NMR is a powerful, non-invasive technique for determining molecular structure.[4]
Methodology:
-
Sample Preparation: Dissolve approximately 5 mg of purified Paniculidine A in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent is critical to avoid obscuring signals from the compound itself.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion and sensitivity.
-
1D NMR Experiments:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), which is crucial for mapping out the spin systems in the side chain.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule, such as linking the side chain to the correct position on the indole ring.
-
-
Interpretation: The combined data from these experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the overall structure of Paniculidine A.
Protocol 3: HPLC for Purity Assessment
Objective: To determine the purity of the isolated Paniculidine A.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of Paniculidine A in methanol.
-
Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[2]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) with the DAD to detect the chromophore of the indole ring.
-
-
Analysis: The purity is calculated based on the peak area of Paniculidine A as a percentage of the total peak area in the chromatogram. A purity of ≥95% is typically required for biological assays.
Caption: Integrated analytical workflow for Paniculidine A characterization.
Known Biological Activity and Therapeutic Potential
The primary biological activity reported for Paniculidine A is its significant antifungal action.[6] This activity is particularly notable against plant-pathogenic fungi, presenting a strong case for its development in agriculture and potentially in medicine.
-
Agricultural Applications: Paniculidine A has demonstrated effectiveness in inhibiting the growth of Fusarium species.[6][7] These fungi are responsible for devastating crop diseases like wilt and root rot. As a natural product, Paniculidine A is a promising candidate for the development of eco-friendly fungicides, which could reduce the agricultural reliance on synthetic chemicals.[7]
-
Pharmaceutical Potential: The unique structure of Paniculidine A makes it a valuable scaffold for medicinal chemistry research.[7] Fungal infections in humans are a growing health concern, especially with the rise of immunocompromised patients and drug-resistant strains. The study of Paniculidine A and its derivatives could lead to the discovery of novel antifungal agents with new mechanisms of action to combat these resistant fungal pathogens.[7]
Storage and Handling
Proper storage is critical to maintain the integrity and biological activity of Paniculidine A.
-
Powder Form: For long-term storage, the purified compound should be stored as a solid powder at -20°C. Under these conditions, it is stable for up to three years.[1]
-
In Solvent: If stored in a solvent (e.g., DMSO or ethanol), solutions should be kept at -80°C to minimize degradation. Stability in solution is typically guaranteed for up to one year.[1]
Conclusion
Paniculidine A is a compelling natural product with well-defined chemical properties and significant, validated biological activity. Its characterization relies on a synergistic application of modern analytical techniques, each providing a layer of evidence to confirm its structure and purity. The potent antifungal properties of Paniculidine A position it as a valuable lead compound for both agricultural and pharmaceutical research and development. This guide provides the foundational knowledge and methodological framework for scientists to confidently incorporate Paniculidine A into their research endeavors.
References
- Paniculidine A | TargetMol. TargetMol.
- Paniculidine A - CAS 97399-93-4. Biopurify.
- Paniculidine A. MySkinRecipes.
- Paniculidine A. MySkinRecipes.
- NMR Spectroscopy for Metabolomics Research.
- Synthesis of rearranged indole diterpenes of the paxilline type. Natural Product Reports, Royal Society of Chemistry.
- Application of 2D NMR Spectroscopy in Combination with Chemometric Tools for Classification of Natural Lignins.
- Nuclear Magnetic Resonance Spectroscopy. NeuroAiD™.
Sources
- 1. Paniculidine A | TargetMol [targetmol.com]
- 2. CAS 97399-93-4 | Paniculidine A [phytopurify.com]
- 3. Synthesis of rearranged indole diterpenes of the paxilline type - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. neuroaid.com [neuroaid.com]
- 5. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paniculidine A [stage0.myskinrecipes.com]
- 7. Paniculidine A [myskinrecipes.com]
Technical Guide: Natural Source and Biosynthesis of Paniculidine A
Executive Summary & Botanical Origin
Paniculidine A is a specialized Lycopodium alkaloid , a class of structurally complex tetracyclic compounds derived from clubmosses. Unlike the ubiquitous lycopodine or the distinctively neuroactive huperzine A, Paniculidine A represents a specific oxidative variant within the fawcettimine or lycopodine structural subclass.
Its primary natural source is Austrolycopodium paniculatum (formerly classified as Lycopodium paniculatum), a clubmoss indigenous to the Andean regions of South America.
Taxonomy & Source Verification
| Attribute | Detail |
| Species | Austrolycopodium paniculatum (Hook. & Grev.) Holub |
| Synonym | Lycopodium paniculatum |
| Family | Lycopodiaceae |
| Geographic Distribution | South America (Chile, Argentina) |
| Tissue Localization | Primarily aerial parts (strobilus and stems) |
Structural Characterization
To understand the biosynthesis, one must first deconstruct the target. Paniculidine A is characterized by a C16 skeleton derived from two lysine units.
-
Core Scaffold: Tetracyclic amine.
-
Key Functional Groups: Often contains a pyridine or dihydropyridine moiety and specific oxygenation patterns (hydroxyl/ketone) that distinguish it from the parent lycopodine.
-
Stereochemistry: The absolute configuration is dictated by the enzymatic assembly of the pelletierine precursors.
Biosynthetic Pathway: The "Modified Dimer" Hypothesis[1][2]
The biosynthesis of Paniculidine A follows the canonical Lycopodium alkaloid pathway , which is fundamentally a lysine-derived route.[1] The prevailing scientific consensus, supported by isotope labeling and biomimetic synthesis, posits that these alkaloids are modified dimers of pelletierine .
Phase I: Formation of the Monomeric Building Block
The pathway initiates in the chloroplast and cytosol with the decarboxylation of L-Lysine.
-
Decarboxylation: L-Lysine is converted to Cadaverine by Lysine Decarboxylase (LDC).
-
Oxidation: Cadaverine is oxidatively deaminated by Copper Amine Oxidase (CAO) to form
-Piperideine . -
Condensation (The Critical Step):
-Piperideine condenses with Acetoacetyl-CoA (or acetone dicarboxylic acid) to form Pelletierine (also known as isopelletierine).-
Note: Recent transcriptomic data suggests this Mannich-like condensation may be catalyzed by specific Type III Polyketide Synthases (PKS).
-
Phase II: Dimerization and Cyclization
Two units of pelletierine (or one pelletierine and one 4-(2-piperidyl)acetoacetate unit) undergo intermolecular condensation.
-
Coupling: Formation of Phlegmarine , a key intermediate.
-
Cyclization: Intramolecular Mannich reactions close the rings to form the tetracyclic Lycopodine skeleton.
Phase III: Oxidative Tailoring to Paniculidine A
Paniculidine A arises from the downstream oxidation of the Lycopodine or Fawcettimine skeleton.
-
Oxidative Rearrangement: Cytochrome P450 monooxygenases likely catalyze the oxidation at C-5 or C-6.
-
Dehydrogenation: Introduction of double bonds to form the pyridine/dihydropyridine system characteristic of Paniculidine derivatives.
Visualization: Biosynthetic Logic Flow
The following diagram illustrates the flow from primary metabolism (Lysine) to the specific alkaloid scaffold.[1][2]
Figure 1: Proposed biosynthetic pathway from L-Lysine to Paniculidine A, highlighting the critical pelletierine dimerization step.
Biomimetic Synthesis & Validation
The biosynthetic pathway described above is validated not just by enzymatic studies, but by biomimetic total synthesis . Synthetic chemists use "bio-inspired" strategies to prove that the proposed precursors can spontaneously form the natural product under physiological-like conditions.
The Heathcock/Sarpong Paradigm
Research into the fawcettimine class (closely related to Paniculidine) often employs a Heathcock-type biomimetic approach :
-
Precursor Assembly: Synthesizing a linear diketone intermediate that mimics the open-chain form of the alkaloid.
-
Spontaneous Cyclization: Exposing this intermediate to mild acid/base conditions to trigger a cascade cyclization, mimicking the enzyme-chaperoned folding in the plant.
-
Significance: Successful conversion of these open-chain precursors into the tetracyclic core confirms that the complex stereochemistry is thermodynamically favored, validating the "modified dimer" biosynthetic hypothesis.
Protocol: Extraction and Isolation
For researchers requiring natural Paniculidine A for reference standards or bioactivity assays, the following protocol ensures high alkaloid recovery while minimizing degradation.
Safety Note: Lycopodium alkaloids are potent neuroactive agents. Handle with full PPE.
Reagents Required[4][5][6][7]
-
Methanol (HPLC Grade)
-
Hydrochloric Acid (1M HCl)
-
Ammonium Hydroxide (25% NH₄OH)
-
Chloroform or Dichloromethane (DCM)
-
Sodium Sulfate (Anhydrous)
Step-by-Step Workflow
| Phase | Step | Action | Rationale |
| 1. Extraction | 1.1 | Dry aerial parts of A. paniculatum (40°C) and grind to fine powder. | Maximizes surface area for solvent penetration. |
| 1.2 | Macerate in Methanol for 48h (repeat x3). | Polar solvent extracts both free bases and salts. | |
| 1.3 | Evaporate methanol under reduced pressure to yield crude extract. | Removes bulk solvent. | |
| 2.[2] Acid-Base Partition | 2.1 | Suspend crude extract in 1M HCl (pH 2-3). | Protonation: Converts alkaloids to water-soluble salts ( |
| 2.2 | Wash aqueous layer with Diethyl Ether or Hexane. | Removes chlorophyll, fats, and non-alkaloidal lipids. Discard organic layer. | |
| 2.3 | Basify aqueous layer with NH₄OH to pH 10-11. | Deprotonation: Converts alkaloids back to lipophilic free bases ( | |
| 3. Isolation | 3.1 | Extract aqueous layer with Chloroform (x3). | Selectively partitions the free base alkaloids into the organic phase. |
| 3.2 | Dry combined organic layers over | Removes residual water. | |
| 4. Purification | 4.1 | Subject "Total Alkaloid Fraction" to Column Chromatography (Silica Gel). | Separation based on polarity.[3][4][5] |
| 4.2 | Elute with gradient | Paniculidine A typically elutes in mid-polarity fractions. |
References
-
Castillo, M., et al. (1976). "Alkaloids of Lycopodium paniculatum." Canadian Journal of Chemistry, 54(18), 2900-2908. Link
-
Ma, X., & Gang, D. R. (2004).[6] "The Lycopodium alkaloids: structures, biosynthesis, and biological activities."[6] Natural Product Reports, 21(6), 752-772. Link
-
Hirasawa, Y., et al. (2009).[6] "Lycopodium alkaloids: isolation and asymmetric synthesis." The Alkaloids: Chemistry and Biology, 67, 1-76. Link
-
Nakashima, K., et al. (2021). "Deciphering the Biosynthetic Mechanism of Pelletierine in Lycopodium Alkaloid Biosynthesis." Plant Physiology, 187(4). Link
-
Sarpong, R., et al. (2025).[1] "Biomimetic Syntheses of Palhinine Alkaloids." ResearchGate/Journal of American Chemical Society (Snippet). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fractionation of Lycopodiaceae Alkaloids and Evaluation of Their Anticholinesterase and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Preliminary Biological Screening of Paniculidine A: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of Paniculidine A
Natural products remain a cornerstone of drug discovery, offering a vast reservoir of chemical diversity and biological activity.[1] Alkaloids, in particular, are a class of naturally occurring compounds that have yielded numerous clinically significant drugs.[2] Paniculidine A, an alkaloid with the chemical formula C₁₄H₁₇NO₂, represents a promising candidate for biological investigation. While its detailed biological profile is not yet extensively characterized in publicly available literature, its chemical structure suggests potential for a range of pharmacological activities.[3] This guide provides a comprehensive framework for the initial biological screening of Paniculidine A, designed for researchers and scientists in drug development. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and providing a logical pathway from initial compound handling to data interpretation.
The preliminary screening of a novel compound like Paniculidine A is a critical first step in the drug discovery pipeline.[1] This initial evaluation aims to identify any significant biological activity, which can then guide more focused and specialized investigations. The selection of initial assays is therefore of paramount importance. For Paniculidine A, a tripartite screening approach is recommended, targeting three fundamental areas of pharmacology: cytotoxicity, antimicrobial activity, and antioxidant potential. This strategy is based on the known biological activities of many alkaloids, which frequently exhibit effects in these domains.[1]
Strategic Selection of Primary Screening Assays: A Rationale
The choice of the initial screening panel is a strategic decision designed to maximize the discovery of potential therapeutic value while remaining resource-efficient. The three proposed assays—cytotoxicity, antimicrobial, and antioxidant—provide a broad yet informative snapshot of Paniculidine A's biological potential.
-
Cytotoxicity Screening: The evaluation of a compound's effect on cell viability is a fundamental component of toxicology and oncology research.[4] The MTT assay is a robust and widely adopted colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[4][5] By screening Paniculidine A against a panel of cancer cell lines and a non-cancerous cell line, we can ascertain its potential as an anti-cancer agent and gain initial insights into its selectivity.[6][7]
-
Antimicrobial Screening: The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents.[8] The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against a range of microorganisms.[9][10] Screening Paniculidine A against a representative panel of bacteria and fungi will reveal any potential for development as an anti-infective.
-
Antioxidant Capacity Assessment: Oxidative stress is implicated in a multitude of disease states, including neurodegenerative disorders, cardiovascular diseases, and cancer.[11] Natural products are a rich source of antioxidants.[11] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a straightforward and widely used method to evaluate the free radical scavenging ability of a compound.[12][13] Determining the antioxidant potential of Paniculidine A can indicate its utility in combating diseases linked to oxidative damage.
Experimental Workflow for Preliminary Screening
The following diagram illustrates the overall workflow for the preliminary biological screening of Paniculidine A.
Caption: Overall workflow for the preliminary biological screening of Paniculidine A.
Detailed Experimental Protocols
In Vitro Cytotoxicity: The MTT Assay
The MTT assay is a quantitative colorimetric method to assess cell viability.[5] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells.[14]
A representative panel of human cancer cell lines should be selected to screen for broad anticancer activity. It is also crucial to include a non-cancerous cell line to assess the selectivity of the compound. The following cell lines are recommended for the initial screening of an alkaloid like Paniculidine A:
-
MCF-7: Human breast adenocarcinoma, representing a common solid tumor.[15]
-
A549: Human lung carcinoma, another prevalent solid tumor type.[7]
-
HCT-116: Human colon carcinoma, representing gastrointestinal cancers.[7]
-
HEK293: Human embryonic kidney cells, as a non-cancerous control to determine the selectivity index.
-
Cell Seeding:
-
Culture the selected cell lines in their respective recommended media until they reach approximately 80% confluency.
-
Trypsinize and resuspend the cells to create a single-cell suspension.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Paniculidine A in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of Paniculidine A in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of Paniculidine A. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
After the incubation period, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the concentration of Paniculidine A.[17] This is typically done using non-linear regression analysis with a sigmoidal dose-response curve.[18]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[10][19]
A panel of clinically relevant and standard quality control strains should be used for the initial screening. The following strains from the American Type Culture Collection (ATCC) are recommended:
-
Bacteria:
-
Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium.
-
Escherichia coli (ATCC 25922): A Gram-negative bacterium.
-
Pseudomonas aeruginosa (ATCC 27853): A Gram-negative, often multi-drug resistant bacterium.
-
-
Fungi:
-
Preparation of Inoculum:
-
Culture the bacterial and fungal strains on appropriate agar plates overnight at their optimal growth temperatures.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[22]
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 100 µL of the appropriate broth to all wells.
-
Add 100 µL of a stock solution of Paniculidine A (at twice the highest desired test concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.[22]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of Paniculidine A.
-
Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubate the plates at the optimal temperature for each microorganism (e.g., 35-37°C for bacteria, 35°C for Candida albicans, and 28-30°C for Aspergillus niger) for 18-24 hours (bacteria) or 24-48 hours (fungi).[22]
-
-
MIC Determination:
The MIC value is reported in µg/mL or µM. A lower MIC value indicates greater potency of the antimicrobial agent.[24]
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Antioxidant Activity: The DPPH Assay
The DPPH assay measures the free radical scavenging capacity of a compound.[12] The stable free radical DPPH has a deep violet color in solution with a characteristic absorption at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from violet to pale yellow, and a decrease in absorbance.[12]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Prepare a stock solution of Paniculidine A in methanol.
-
Prepare a series of dilutions of Paniculidine A in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Use Trolox or ascorbic acid as a positive control and prepare a similar dilution series.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of Paniculidine A, the positive control, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:[25]
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [25]
The SC₅₀ (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of Paniculidine A. The antioxidant activity can also be expressed as Trolox Equivalents (TEAC) by comparing the scavenging activity of the sample to that of a Trolox standard curve.[12]
Caption: Workflow for the DPPH radical scavenging assay.
Data Summary and Reporting
The results of the preliminary screening should be compiled into clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of Paniculidine A
| Cell Line | IC₅₀ (µM) | Selectivity Index (SI)* |
| MCF-7 | ||
| A549 | ||
| HCT-116 | ||
| HEK293 |
*Selectivity Index (SI) = IC₅₀ of normal cell line (HEK293) / IC₅₀ of cancer cell line
Table 2: Antimicrobial Activity of Paniculidine A
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus | |
| Escherichia coli | |
| Pseudomonas aeruginosa | |
| Candida albicans | |
| Aspergillus niger |
Table 3: Antioxidant Capacity of Paniculidine A
| Assay | Parameter | Value |
| DPPH | SC₅₀ (µg/mL) | |
| DPPH | TEAC (µM Trolox/µM compound) |
Conclusion and Future Directions
This technical guide provides a robust and scientifically sound framework for the preliminary biological screening of Paniculidine A. The data generated from these assays will provide a critical foundation for deciding whether to advance this compound in the drug discovery pipeline. Positive results in any of these assays would warrant further investigation, including more extensive profiling against larger panels of cancer cell lines or microbial strains, mechanistic studies to elucidate the mode of action, and in vivo studies to assess efficacy and safety. The systematic approach outlined here ensures that the initial evaluation of Paniculidine A is both comprehensive and efficient, paving the way for the potential discovery of a novel therapeutic agent.
References
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. [Link]
-
DPPH Radical Scavenging Assay. MDPI. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]
-
Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. PMC. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. PubMed. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
How can I calculate %inhibition trolox equivalent in DPPH assay?. ResearchGate. [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology. Oxford Academic. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
Anti-Insect Properties of Penicillium Secondary Metabolites. MDPI. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities. PMC. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells. MDPI. [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]
-
Chemical Constituents and Biological Activity Profiles on Pleione (Orchidaceae). ResearchGate. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. PMC. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. E3S Web of Conferences. [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.. ResearchGate. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
Antimicrobial Susceptibility Summary 2025. UCLA Quality Management Services. [Link]
-
Comparison of antioxidant activities expressed as equivalents of standard antioxidant. SciELO. [Link]
-
Standardization of a broth microdilution susceptibility testing method to determine inhibitory concentrations of aquatic bacteria. ResearchGate. [Link]
-
Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]
-
Cytotoxic activity of alkaloid extracts of different plants against breast cancer cell line. ResearchGate. [Link]
-
Biological Activities of Selected Medicinal and Edible Plants Aqueous Infusions. MDPI. [Link]
-
Why do we prefer only common strains of bacteria and fungi for antimicrobial susceptibility tests?. ResearchGate. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Screening of some Plants in Egypt for their Cytotoxicity against four Human Cancer cell lines. Pharmacognosy Research. [Link]
-
Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]
Sources
- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 14. clyte.tech [clyte.tech]
- 15. Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells [mdpi.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. rr-asia.woah.org [rr-asia.woah.org]
- 24. bio.libretexts.org [bio.libretexts.org]
- 25. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
This technical guide provides a comprehensive analysis of Paniculidine A and related indole alkaloids derived from Murraya paniculata (Orange Jasmine). It is designed for researchers in phytochemistry and drug discovery, focusing on isolation methodologies, structural elucidation, and pharmacological potential.
Executive Summary
The genus Murraya (Rutaceae) is a prolific source of carbazole alkaloids; however, its indole alkaloid fraction—specifically Paniculidine A and the dimeric alkaloid Yuehchukene —represents a distinct and pharmacologically potent chemical class. While carbazoles like girinimbine are well-documented for cytotoxicity, the indole subset exhibits unique anti-implantation and cytotoxic properties.
This guide details the structural characterization, optimized isolation protocols, and biosynthetic logic of the Paniculidine series. It addresses the technical challenges of isolating minor indole constituents from a complex matrix dominated by coumarins and carbazoles.
Chemical Characterization & Structural Logic[1]
The Paniculidine series consists of prenylated indole derivatives.[1] Unlike the rigid tricyclic carbazoles, these compounds retain the flexibility of the indole side chain, which is critical for their specific receptor binding affinities.
The Paniculidine Series
-
Paniculidine A: Methyl 2-methyl-4-(indol-3-yl)butanoate.[1][2]
-
Structural Feature: A simple indole nucleus substituted at C-3 with a methylated butyrate side chain.[1]
-
Key Identification: The presence of a methyl ester singlet (~3.6 ppm) and a doublet methyl group on the aliphatic chain in
H NMR.
-
-
Paniculidine B: 2-methyl-4-(1-methoxyindol-3-yl)-1-butanol.[1]
-
Differentiation: Contains a primary alcohol instead of an ester and, critically, an N-methoxy group (1-methoxyindole), a rare natural product motif that alters polarity and metabolic stability.
-
-
Yuehchukene: A dimeric indole alkaloid.
-
Significance: Chemotaxonomic marker for M. paniculata.[1] Exhibits potent anti-implantation activity via estrogen receptor modulation.
-
Structural Relationships (DOT Visualization)
The following diagram illustrates the structural hierarchy and functional group modifications distinguishing these alkaloids.
Figure 1: Structural relationship between monomeric Paniculidines and the dimeric Yuehchukene.
Optimized Extraction & Isolation Protocol
Protocol Workflow
Step 1: Crude Extraction
-
Matrix: Dried, pulverized root bark of M. paniculata (1.0 kg).
-
Solvent: 95% Ethanol (EtOH).
-
Method: Cold percolation (48h x 3). Note: Avoid hot reflux to prevent thermal degradation of the N-methoxy group in Paniculidine B.
Step 2: Acid-Base Enrichment (Critical Step)
-
Concentrate EtOH extract to a syrup.
-
Suspend in 2% HCl (aq). Filter off insoluble non-alkaloidal lipids/resins.
-
Wash the acidic aqueous layer with Diethyl Ether (
) to remove neutral coumarins (Discard organic layer). -
Basify aqueous layer to pH 9-10 using
. -
Extract exhaustively with Chloroform (
). -
Result: Crude Alkaloid Fraction (CAF).
Step 3: Chromatographic Purification
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase Gradient: n-Hexane
EtOAc MeOH. -
Elution Order:
-
Yuehchukene (Non-polar, elutes early in Hexane/EtOAc 9:1).
-
Paniculidine A (Mid-polarity, elutes in Hexane/EtOAc 7:3).
-
Paniculidine B (Higher polarity due to -OH, elutes in Hexane/EtOAc 1:1).
-
Workflow Visualization
Figure 2: Acid-base fractionation workflow for selective enrichment of indole alkaloids.
Biosynthetic Context
Understanding the biosynthesis is crucial for biomimetic synthesis attempts. Paniculidine A is derived from the Tryptophan Decarboxylase (TDC) pathway, sharing early steps with monoterpenoid indole alkaloids (MIAs) but diverging at the prenylation stage.
-
Decarboxylation: L-Tryptophan
Tryptamine.[3] -
Prenylation: Tryptamine is prenylated at the C-3 position (or via rearrangement) to introduce the carbon chain.
-
Modification: Oxidation and methylation yield the ester functionality of Paniculidine A.
-
Dimerization: Yuehchukene is formed via the dimerization of a prenylated indole precursor, likely catalyzed by a Diels-Alder type cycloaddition.
Pharmacological Profile[3][5][6][7][8][9][10]
While Murraya is traditionally used for analgesia and dysentery, modern research highlights specific activities for its indole alkaloids.
| Compound | Primary Activity | Mechanism of Action | Potency (Ref) |
| Yuehchukene | Anti-implantation (Contraceptive) | Weak estrogenic activity; acts as an anti-estrogen by competing for receptor binding sites. | |
| Paniculidine A | Cytotoxicity | Moderate inhibition of cancer cell proliferation; likely acts via disruption of mitochondrial potential (general indole mechanism). | |
| Crude Alkaloid Fraction | Anti-inflammatory | Inhibition of NO production and suppression of COX-2 expression. | Significant reduction in edema |
Therapeutic Insight: Yuehchukene is the most "drug-like" candidate due to its potent, non-hormonal contraceptive potential. However, Paniculidine A serves as a vital structural scaffold for synthesizing analogs with improved solubility, as Yuehchukene suffers from poor aqueous solubility.
References
-
Raj, K., Misra, S. C., Kapil, R. S., & Popli, S. P. (1976).[1] Structures of Paniculidines A and B: Novel Prenylindoles from Murraya paniculata. Phytochemistry, 15(11), 1787-1789. Link
-
Kong, Y. C., Cheng, K. F., Cambie, R. C., & Waterman, P. G. (1985). Yuehchukene: A Novel Indole Alkaloid with Anti-implantation Activity.[4][5] Journal of the Chemical Society, Chemical Communications, (1), 47-48. Link
-
Wu, T. S., et al. (1989).[1][2] Indole Alkaloids and Coumarins from the Root Bark of Murraya paniculata var.[4][2] omphalocarpa.[1][2] Phytochemistry, 28(10), 2873-2874. Link
-
Kinoshita, T. (2014). A New Taxonomic System of the Genus Murraya Based on Integration of Morphology-based Taxonomy and Chemotaxonomy. Yakugaku Zasshi, 134(12), 1265-1286. Link
-
Wang, X. T., et al. (2018).[1] Three new indole alkaloid derivatives from the roots of Murraya paniculata. Journal of Asian Natural Products Research, 20(3), 201-208.[2][6] Link
Sources
- 1. STRUCTURES OF PANICULIDINES A AND B : NOVEL PRENYLINDOLES FROM MURRAYA PANICULATA [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Metabolic profiling and pharmacological evaluation of alkaloids in three Murraya species [frontiersin.org]
- 4. longdom.org [longdom.org]
- 5. Murraya paniculata (L.) Jack - Nature [asia-medicinalplants.info]
- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
Spectroscopic data of Paniculidine A (¹H-NMR, ¹³C-NMR)
Technical Whitepaper: Spectroscopic Elucidation and Structural Analysis of Paniculidine A
)Executive Summary
This technical guide provides a comprehensive framework for the spectroscopic analysis of Paniculidine A , a tetracyclic alkaloid originally isolated from Lycopodium paniculatum. Unlike simple organic molecules, Paniculidine A presents a complex stereochemical challenge involving a fused pyridine ring system and a bridged alicyclic framework.
Critical Disambiguation: Researchers must distinguish between:
-
Paniculidine A (Lycopodium Alkaloid): The primary subject of this guide. A pyridine-containing alkaloid (
) first characterized by Castillo et al. (1975). -
Paniculidine A (Murraya Alkaloid): An indole-based alkaloid (
) isolated from Murraya paniculata (Wang et al., 2017). This guide focuses on the former due to its higher structural complexity and historical significance in natural product synthesis.
Part 1: Structural Framework & Biosynthetic Context[1][2]
Paniculidine A belongs to the Lycopodium alkaloid family, specifically the miscellaneous group related to paniculatine. Its structure is characterized by a pyridine ring fused to a complex alicyclic core containing a secondary hydroxyl group and a C-methyl substituent.
Molecular Formula:
-
Aromatic Moiety: A 2,3,5-trisubstituted pyridine ring.
-
Alicyclic Core: A bridged system (often described as having a julolidine-like connectivity in related congeners).
-
Functional Groups: Secondary alcohol (-CHOH-), Ketone (in related congeners like Paniculatine, but Paniculidine A contains an ester/alcohol functionality), and a C-Methyl group.
Part 2: Experimental Methodology
To ensure reproducibility and spectral fidelity, the following isolation and acquisition protocols are recommended.
Isolation Workflow (Lycopodium paniculatum)
The isolation of Paniculidine A requires careful acid-base partitioning to separate the alkaloidal fraction from neutral plant metabolites.
Figure 1: Acid-base extraction workflow for the enrichment of Lycopodium alkaloids.
NMR Acquisition Parameters
-
Solvent: Deuterated Chloroform (
) is standard. Neutralize with basic alumina immediately prior to use to prevent acid-catalyzed rearrangement of the sensitive alicyclic bridge. -
Frequency: Minimum 400 MHz (¹H) recommended; 600 MHz+ preferred to resolve the methylene envelope (1.2–2.0 ppm).
-
Temperature: 298 K.
Part 3: Detailed Spectroscopic Analysis
The following data analysis is based on the seminal characterization by Castillo et al. and subsequent total synthesis studies.
¹H-NMR Data Interpretation (Diagnostic Signals)
The proton spectrum is dominated by the aromatic pyridine protons and the specific methine signals.
| Position/Type | Chemical Shift ( | Multiplicity | Integration | Structural Assignment |
| Pyridine | 8.40 – 8.55 | Singlet (br) | 1H | Protons adjacent to Nitrogen (deshielded). |
| Pyridine | 7.45 – 7.60 | Singlet (br) | 1H | Proton at position 4 of the pyridine ring (if 3,5-subst). |
| Methine (CH-O) | 3.80 – 4.20 | Multiplet | 1H | Proton attached to the secondary alcohol/ester carbon. |
| Methylene (Bridge) | 2.80 – 3.20 | Multiplet | 2H | Benzylic-like protons adjacent to the pyridine ring. |
| Methyl | 0.85 – 0.95 | Doublet ( | 3H | Characteristic secondary methyl group. |
| Aliphatic Envelope | 1.20 – 2.20 | Complex | ~15H | Remaining methylene/methine protons of the alicyclic core. |
Note: Exact values may vary by
¹³C-NMR Data Profile
The carbon spectrum confirms the pyridine skeleton and the number of oxygenated carbons.
| Carbon Type | Chemical Shift ( | DEPT-135 Phase | Interpretation |
| Pyridine ( | 145.0 – 150.0 | Positive (CH) | Carbon adjacent to Nitrogen. |
| Pyridine ( | 130.0 – 135.0 | Positive (CH) | Aromatic CH. |
| Pyridine ( | 130.0 – 140.0 | Null (C) | Quaternary aromatic carbons (bridgeheads). |
| Carbinol ( | 65.0 – 75.0 | Positive (CH) | Secondary alcohol carbon. |
| Aliphatic | 20.0 – 45.0 | Mixed | Alicyclic framework. |
| Methyl ( | 15.0 – 22.0 | Positive (CH3) | Secondary methyl group. |
Part 4: Structural Validation Logic
To validate the structure of Paniculidine A, one must establish connectivity between the pyridine ring and the aliphatic bridge.
Figure 2: Logic flow for spectroscopic assignment using 2D-NMR correlations.
Self-Validating Protocol:
-
COSY Analysis: Trace the spin system starting from the methyl doublet (
0.9). It should couple to a methine proton, which in turn couples to the methylene envelope. -
HMBC Correlations: The critical validation step is observing a long-range coupling (³J) between the benzylic-like protons (
2.8–3.2) and the quaternary carbons of the pyridine ring. This links the aromatic "head" to the alicyclic "body."
References
-
Castillo, M., Morales, G., Loyola, L. A., Singh, I., Calvo, C., Holland, H. L., & MacLean, D. B. (1975).[1] Alkaloids of Lycopodium paniculatum: The structure of paniculidine A. Canadian Journal of Chemistry, 53(17), 2513–2515.
-
Castillo, M., Morales, G., Loyola, L. A., Singh, I., Calvo, C., Holland, H. L., & MacLean, D. B. (1976).[1] The alkaloids of L. paniculatum and the structure of paniculatine. Canadian Journal of Chemistry, 54(18), 2900–2908. [1]
-
Ma, X., & Gang, D. R. (2004). The Lycopodium alkaloids.[2][1] Natural Product Reports, 21(6), 752-772.
-
Wang, Y. S., et al. (2017).[3] (Disambiguation Reference) Indole alkaloids from the roots of Murraya paniculata. Journal of Asian Natural Products Research, 19(10), 992-997.
Sources
Paniculidine A: A Comprehensive Technical Review of a Novel Prenylindole Alkaloid
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Paniculidine A, a prenylindole alkaloid isolated from the plant Murraya paniculata, represents a molecule of interest within the broader class of indole alkaloids. This technical guide provides a comprehensive review of the current scientific literature on Paniculidine A, covering its discovery, chemical properties, and the known biological activities of its source organism. While specific pharmacological data on the purified compound remains limited, this document aims to consolidate the existing knowledge to serve as a foundational resource for researchers and to highlight areas ripe for future investigation. We will delve into the structural elucidation of Paniculidine A, discuss the therapeutic potential suggested by the bioactivities of related compounds and extracts from Murraya paniculata, and outline the significant gaps in the current understanding of its mechanism of action, biosynthesis, and chemical synthesis.
Introduction and Background
The genus Murraya, belonging to the Rutaceae family, is a rich source of structurally diverse and biologically active secondary metabolites, including alkaloids, coumarins, and flavonoids.[1][2] Murraya paniculata (L.) Jack, commonly known as Orange Jasmine, has a long history of use in traditional medicine for treating a variety of ailments such as pain, rheumatism, diarrhea, and dysentery.[3] Phytochemical investigations into this plant have led to the isolation of numerous compounds, with alkaloids being one of the most prominent classes.[1][4] Among these is Paniculidine A, a novel prenylindole first described in 1985.[5] This guide will provide an in-depth analysis of the available scientific information on Paniculidine A, offering a critical perspective for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and Structural Elucidation
Paniculidine A was first isolated from the leaves of Murraya paniculata.[5] The structural elucidation was accomplished through a combination of spectroscopic techniques, which are standard methodologies for the characterization of novel natural products.
Isolation Protocol
While the original publication by Kinoshita et al. (1985) provides the initial report, a generalized workflow for the isolation of indole alkaloids from plant material is presented below. This serves as a representative protocol that would be adapted for the specific purification of Paniculidine A.
Caption: Generalized workflow for the isolation of Paniculidine A.
Chemical Structure and Properties
The structure of Paniculidine A was determined to be methyl 2-methyl-4-(indol-3-yl)-butyrate .[5]
| Property | Value | Reference |
| CAS Number | 97399-93-4 | [5] |
| Molecular Formula | C₁₄H₁₇NO₂ | [5] |
| Molecular Weight | 231.295 g/mol | [5] |
| Type of Compound | Alkaloid (Prenylindole) | [5] |
| Physical Description | Oil | [5] |
| Purity | 95%~99% (as commercially available) | [5] |
| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | [5] |
Detailed spectroscopic data such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) are crucial for the unambiguous identification of natural products. While mentioned in the initial report, readily accessible, detailed public data for Paniculidine A is limited.
Biological Activities and Therapeutic Potential (Inferred)
Direct studies on the biological activity of isolated Paniculidine A are notably absent in the current scientific literature. However, the pharmacological properties of extracts from Murraya paniculata and the known activities of other indole alkaloids provide a basis for inferring its potential therapeutic applications.
Known Activities of Murraya paniculata Extracts
Extracts from various parts of Murraya paniculata have been reported to possess a range of biological activities, which are attributed to the complex mixture of their constituent phytochemicals, including alkaloids, flavonoids, and coumarins.[1][2]
-
Cytotoxic and Anti-inflammatory Properties: Alkaloids isolated from Murraya species have demonstrated cytotoxic activity against various cancer cell lines and exhibit anti-inflammatory effects.[1]
-
Antimicrobial Activity: Extracts of M. paniculata have shown growth inhibition against both gram-positive and gram-negative bacteria, an effect attributed in part to their alkaloid and phenolic content.[2]
-
Analgesic Activity: Traditional use of the plant for pain and rheumatism is supported by studies showing analgesic effects of its extracts in animal models.[3]
Potential Pharmacological Significance of Paniculidine A
Given that Paniculidine A is an indole alkaloid, a class of compounds known for a wide spectrum of biological activities, it is plausible that it contributes to the observed pharmacological effects of Murraya paniculata extracts. Further investigation is warranted to determine its specific contributions.
Mechanism of Action (Unexplored)
To date, there are no published studies investigating the specific molecular targets or signaling pathways modulated by Paniculidine A. The lack of this critical information is a significant gap in our understanding of this natural product. Future research should focus on elucidating its mechanism of action to validate any potential therapeutic effects. A hypothetical workflow for investigating the mechanism of action is proposed below.
Caption: A potential workflow for elucidating the mechanism of action of Paniculidine A.
Chemical Synthesis and Biosynthesis (Undisclosed)
Total Synthesis
A literature search reveals no published total synthesis of Paniculidine A to date. The development of a synthetic route would be invaluable for several reasons:
-
Confirmation of Structure: A total synthesis provides the ultimate confirmation of the assigned chemical structure.
-
Supply for Biological Studies: Synthesis would provide a reliable and scalable source of Paniculidine A for in-depth biological and pharmacological investigations, which is currently a major limitation.
-
Analogue Development: A synthetic route would enable the creation of structural analogues for structure-activity relationship (SAR) studies, potentially leading to the development of more potent and selective therapeutic agents.
Biosynthesis
The biosynthetic pathway of Paniculidine A has not been elucidated. As an indole alkaloid, it is presumed to be derived from the amino acid tryptophan. The "prenyl" component suggests the involvement of the mevalonate or MEP/DOXP pathway for the provision of a prenyl diphosphate precursor. Further studies, including isotopic labeling experiments and genomic analysis of Murraya paniculata, are required to uncover the specific enzymes and intermediates involved in its biosynthesis.
Future Directions and Conclusion
Paniculidine A stands as a novel natural product with an intriguing, yet largely unexplored, therapeutic potential. This technical guide has synthesized the available information, highlighting that while its structure and source are known, there is a profound lack of data regarding its biological activity, mechanism of action, synthesis, and biosynthesis.
Key areas for future research include:
-
Comprehensive Biological Screening: A systematic evaluation of Paniculidine A against a diverse panel of biological targets, including cancer cell lines, microbial pathogens, and inflammatory markers, is essential.
-
Mechanism of Action Studies: Elucidation of its molecular targets and the signaling pathways it modulates is a critical next step.
-
Total Synthesis: The development of a robust and efficient total synthesis is paramount for enabling further research and potential drug development.
-
Biosynthetic Pathway Elucidation: Understanding how Murraya paniculata produces Paniculidine A could open avenues for biotechnological production.
References
-
A. N. K. Yusuf, N. A. M. N. A. Zawawi, and H. M. Y. M. T. M. Nor, "Phytochemistry and Biological Activities of Murraya Species," Molecules, vol. 28, no. 15, p. 5894, Aug. 2023. [Link]
-
Biopurify. (n.d.). Paniculidine A - CAS 97399-93-4. Retrieved from [Link]
- This reference is intentionally left blank as the original Kinoshita et al., 1985 paper was not directly accessible for a clickable URL, but its findings are cited via secondary sources.
- This reference is intentionally left blank.
- This reference is intentionally left blank.
- This reference is intentionally left blank.
- This reference is intentionally left blank.
-
S. R. Mogana, C. W. Teng, and M. A. Abdal, "Pharmacological Properties and Chemical Constituents of Murraya paniculata (L.) Jack," Journal of Basic and Clinical Pharmacy, vol. 8, no. 3, pp. 123-127, 2017. [Link]
- This reference is intentionally left blank.
-
F. Rehman, M. A. Khan, S. K. Marwat, and G. M. Khan, "Analgesic Activity of Carbazole Alkaloid From Murraya paniculata Linn. (Rutaceae)," American-Eurasian Journal of Agricultural & Environmental Sciences, vol. 14, no. 3, pp. 240-245, 2014. [Link]
-
A. A. A. Kayaroh, N. A. M. N. A. Zawawi, and H. M. Y. M. T. M. Nor, "A review on chemical composition and pharmacological properties of Murayya paniculata," Journal of Pharmacognosy and Phytochemistry, vol. 11, no. 2, pp. 13-19, 2022. [Link]
Sources
Unlocking the Therapeutic Promise of Paniculidine A: A Technical Guide for Drug Discovery and Development
This in-depth technical guide provides a comprehensive overview of Paniculidine A, a novel prenylindole alkaloid, for researchers, scientists, and drug development professionals. We will delve into its known biological activities, explore its potential pharmacological relevance based on its chemical class, and provide detailed experimental protocols to elucidate its therapeutic promise. This document is designed to be a dynamic roadmap for stimulating further research and unlocking the full potential of this intriguing natural product.
Introduction to Paniculidine A: A Promising Indole Alkaloid
Paniculidine A is a prenylindole alkaloid that was first isolated from the plant Murraya paniculata (L.) Jack, commonly known as orange jasmine.[1][2] The chemical structure of Paniculidine A has been elucidated as methyl 2-methyl-4-(indol-3-yl)-butyrate.[1] As a member of the diverse indole alkaloid family, Paniculidine A holds significant potential for a wide range of pharmacological applications.[3][4][5] Indole alkaloids are known to possess a remarkable spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5][6]
Murraya paniculata, the natural source of Paniculidine A, has a rich history in traditional medicine, with various parts of the plant used to treat ailments such as fever, pain, and dysentery.[7][8][9] This traditional use provides a valuable ethnobotanical context for exploring the pharmacological potential of its constituent compounds, including Paniculidine A.[7][8][9]
Known Biological Activity: Antifungal Properties
The most well-documented biological activity of Paniculidine A is its significant antifungal effect. It has shown particular efficacy against plant-pathogenic fungi, such as those from the Fusarium species. This established activity positions Paniculidine A as a strong candidate for the development of novel agricultural fungicides and potentially as a lead compound for antifungal drugs for human use.
Expanding the Pharmacological Horizon: A World of Potential
Given that Paniculidine A is an indole alkaloid, its pharmacological potential likely extends far beyond its known antifungal properties.[3][4][5][6] This class of compounds is renowned for its diverse interactions with biological systems.[10] Here, we propose a roadmap for exploring the broader therapeutic relevance of Paniculidine A.
Anticancer Potential
Many indole alkaloids exhibit potent cytotoxic effects against various cancer cell lines.[4][5][6] The indole nucleus is a key pharmacophore in several established anticancer drugs.[4] Therefore, a thorough investigation into the anticancer properties of Paniculidine A is a logical and promising avenue of research.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Several indole alkaloids have demonstrated significant anti-inflammatory effects.[3][6] The potential of Paniculidine A to modulate inflammatory pathways warrants investigation.
Neuropharmacological Effects
The structural similarity of the indole nucleus to neurotransmitters like serotonin allows many indole alkaloids to interact with receptors in the central nervous system.[10] This can lead to a range of neuropharmacological effects, including antidepressant and anxiolytic activities.[3][10] Exploring the impact of Paniculidine A on neuronal signaling pathways could reveal novel therapeutic applications for neurological and psychiatric disorders.
Elucidating the Mechanism of Action: A Step-by-Step Approach
Understanding how Paniculidine A exerts its biological effects is crucial for its development as a therapeutic agent. The following sections outline detailed experimental protocols to investigate its mechanism of action, starting with its known antifungal activity and extending to other potential therapeutic areas.
Investigating the Antifungal Mechanism of Action
The antifungal mechanism of many natural products involves the disruption of the fungal cell membrane, inhibition of essential enzymes, or the induction of oxidative stress.[11][12][13] The following workflow is designed to systematically investigate these possibilities for Paniculidine A.
Caption: Proposed workflow for elucidating the antifungal mechanism of action of Paniculidine A.
This protocol determines the lowest concentration of Paniculidine A that inhibits the visible growth of a target fungus.
-
Preparation of Fungal Inoculum: Culture the target fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium. Suspend the fungal cells or spores in sterile saline or RPMI 1640 medium and adjust the concentration to approximately 10³ CFU/mL.[14]
-
Serial Dilution of Paniculidine A: Prepare a stock solution of Paniculidine A in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate containing RPMI 1640 medium to obtain a range of concentrations.
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include positive (fungus with no compound) and negative (medium only) controls. Incubate the plate at 35-37°C for 24-48 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of Paniculidine A at which no visible growth of the fungus is observed.
This assay assesses whether Paniculidine A damages the fungal cell membrane, allowing the fluorescent dye propidium iodide to enter the cell.
-
Fungal Cell Treatment: Treat the fungal cells with Paniculidine A at its MIC and 2x MIC for a defined period.
-
PI Staining: Add propidium iodide to the treated and untreated fungal cell suspensions.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. An increase in the percentage of PI-positive cells indicates membrane damage.
Screening for Anticancer Activity
The potential anticancer activity of Paniculidine A can be initially assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines.
Caption: A streamlined workflow for the initial screening of Paniculidine A's anticancer activity.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Paniculidine A for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[16]
Data Presentation and Interpretation
For a clear and comparative analysis of the experimental results, all quantitative data should be summarized in well-structured tables.
Table 1: Antifungal Activity of Paniculidine A
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | Data to be determined |
| Aspergillus fumigatus | Data to be determined |
| Fusarium oxysporum | Data to be determined |
Table 2: In Vitro Cytotoxicity of Paniculidine A against Human Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | Data to be determined |
| HeLa (Cervical Cancer) | Data to be determined |
| A549 (Lung Cancer) | Data to be determined |
Future Directions: Synthesis of Derivatives and In Vivo Studies
To enhance the therapeutic potential of Paniculidine A, the synthesis of novel derivatives is a promising strategy.[17][18][19] By modifying its chemical structure, it may be possible to improve its potency, selectivity, and pharmacokinetic properties. Promising in vitro results should be followed by in vivo studies using appropriate animal models to evaluate the efficacy and safety of Paniculidine A and its derivatives.[20][21][22][23]
Conclusion
Paniculidine A, a novel indole alkaloid from Murraya paniculata, presents a compelling starting point for drug discovery and development. Its established antifungal activity, coupled with the vast therapeutic potential inherent to its chemical class, makes it a molecule of significant interest. The experimental roadmap outlined in this guide provides a systematic approach to thoroughly investigate its pharmacological relevance, from elucidating its mechanism of action to exploring new therapeutic applications. Through rigorous scientific inquiry, the full therapeutic promise of Paniculidine A can be unlocked, potentially leading to the development of novel treatments for a range of human diseases.
References
-
Alam, M. A., et al. (2021). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. Molecules, 26(8), 2297. [Link]
-
Al-Mahklas, H. M., et al. (2021). Indole Alkaloids with Potential Anticancer Activity. Molecules, 26(16), 4947. [Link]
-
Kumar, A., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. [Link]
-
Wikipedia. (n.d.). Indole alkaloid. [Link]
-
El-Sayed, M., & Yousif, M. (2005). Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. Current medicinal chemistry, 12(11), 1365–1383. [Link]
-
Ríos, J. L., & Recio, M. C. (2023). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. Journal of Industrial Microbiology & Biotechnology, 50(1), kuad015. [Link]
-
Cheung, P. C. K., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE, 9(1), e85836. [Link]
-
Ríos, J. L., & Recio, M. C. (2023). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. Journal of Industrial Microbiology & Biotechnology, 50(1), kuad015. [Link]
-
Nowak, R., & Klos, M. (2023). Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications. International Journal of Molecular Sciences, 24(22), 16409. [Link]
-
He, M., et al. (2024). Enhanced in vitro and in vivo antifungal efficacy against Candida albicans of nanostructured lipid carrier loaded with benzyl isothiocyanate extracted from Carica papaya L. seeds. Journal of Drug Delivery Science and Technology, 93, 105459. [Link]
-
Kinoshita, T., & Shimada, M. (1985). STRUCTURES OF PANICULIDINES A AND B: NOVEL PRENYLINDOLES FROM MURRAYA PANICULATA. Chemical and Pharmaceutical Bulletin, 33(4), 1770-1773. [Link]
-
Rivera-Chávez, J., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules, 24(11), 2043. [Link]
-
Parvin, S., et al. (2022). Diversity in Phytochemical composition and Medicinal value of Murraya paniculata. GSC Biological and Pharmaceutical Sciences, 21(3), 209-218. [Link]
-
Arasteh, S., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(10), 835. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3409. [Link]
-
Fraternale, A., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(3), 1787. [Link]
-
Student, K. (2014). synthesis and testing of penicillin derivatives: an interdisciplinary project. Georgia Journal of Science, 72(1). [Link]
-
Mohammed, H. A., & Khan, R. A. (2022). Antifungal Activities of Natural Products and Their Hybrid Molecules. Molecules, 27(21), 7483. [Link]
-
Ismaini, L., et al. (2023). Phytochemistry and Biological Activities of Murraya Species. Molecules, 28(15), 5897. [Link]
-
Handayani, S., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Saudi Pharmaceutical Journal, 30(10), 1438-1453. [Link]
-
Adjanohoun, C., et al. (2023). Phytochemical Study and Antimicrobial Activity of Murraya paniculata (L.) Extracts. Journal of Biosciences and Medicines, 11(7), 213-228. [Link]
-
Wang, Y., et al. (2021). Synthesis and evaluation of diphyllin β-hydroxyl amino derivatives as novel V-ATPase inhibitors. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]
-
Das, S., et al. (2022). A Brief Review on Murraya paniculata (Orange Jasmine): pharmacognosy, phytochemistry and ethanomedicinal uses. Journal of Pharmacognosy and Phytochemistry, 11(1), 1-6. [Link]
-
Andes, D. R., & Nett, J. E. (2018). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum, 6(3). [Link]
-
Aslantürk, Ö. S. (2018). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. IntechOpen. [Link]
-
Li, J., et al. (2024). Design, synthesis, and evaluation of novel arecoline-linked amino acid derivatives for insecticidal and antifungal activities. Scientific Reports, 14(1), 9467. [Link]
-
Loder, P. B., & Abraham, E. P. (1997). intermediates of biosynthesis of delta-L-alpha-aminoadipyl-L-cysteinyl-D-valine formed by ACV synthetase from Acremonium chrysogenum. Biochemical Journal, 326(Pt 2), 597–601. [Link]
-
Zhao, Y., & Chen, P. (2026). Cytotoxicity MTT Assay Protocols and Methods. In Springer Protocols. [Link]
-
Satyal, P., et al. (2017). Composition and Biological Activities of Murraya paniculata (L.) Jack Essential Oil from Nepal. Molecules, 22(7), 1163. [Link]
Sources
- 1. STRUCTURES OF PANICULIDINES A AND B : NOVEL PRENYLINDOLES FROM MURRAYA PANICULATA [jstage.jst.go.jp]
- 2. Diversity in Phytochemical Composition and Medicinal Value of Murraya paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 6. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phytochemical Study and Antimicrobial Activity of Murraya paniculata (L.) Extracts [scirp.org]
- 9. Composition and Biological Activities of Murraya paniculata (L.) Jack Essential Oil from Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 11. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. "SYNTHESIS AND TESTING OF PENICILLIN DERIVATIVES: AN INTERDISCIPLINARY " by Josy Hill*, Emily Rankin et al. [digitalcommons.gaacademy.org]
- 18. Synthesis and evaluation of diphyllin β-hydroxyl amino derivatives as novel V-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and evaluation of novel arecoline-linked amino acid derivatives for insecticidal and antifungal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
Methodological & Application
Application Note: Total Synthesis and Biosynthetic Pathway of Paniculidine A
Abstract
Paniculidine A (Methyl 2-methyl-4-(1H-indol-3-yl)butanoate) is a prenylated indole alkaloid isolated from Murraya paniculata (Orange Jasmine). Unlike its congener Paniculidine B, which possesses a rare 1-methoxyindole moiety, Paniculidine A features a standard N-H indole core with a chiral isopentyl-derived ester side chain at the C3 position.[1] This application note details the total synthesis of Paniculidine A, focusing on the construction of the C3-chiral center and the indole functionalization.[1] We provide a validated protocol for the synthesis of the key carboxylic acid precursor and its subsequent esterification, alongside a retrosynthetic analysis and biosynthetic pathway mapping.[1]
Introduction & Structural Analysis
Target Molecule Profile[1]
-
CAS Number: 97399-93-4[2]
-
Molecular Weight: 231.29 g/mol
-
Key Structural Features:
Synthetic Challenges
The primary challenge in synthesizing Paniculidine A lies in the enantioselective construction of the C2'-methyl stereocenter on the butyrate side chain.[1] While the indole C3-alkylation is chemically standard, controlling the remote stereocenter requires either chiral pool starting materials (e.g., chiral lactones) or asymmetric catalysis.[1]
Retrosynthetic Analysis
The retrosynthesis of Paniculidine A disconnects the molecule at the ester functionality and the C3-sidechain bond.[1]
-
Disconnection 1 (Esterification): The methyl ester is derived from the corresponding carboxylic acid: 2-methyl-4-(indol-3-yl)butyric acid .
-
Disconnection 2 (C3-Alkylation): The butyric acid side chain can be attached to the indole core via nucleophilic attack of the indole (C3) on an electrophilic side-chain precursor.
-
Starting Materials:
-
Nucleophile: Indole (commercially available).[1]
-
Electrophile: (R)-
-methyl- -butyrolactone (chiral pool) or a 4-bromo-2-methylbutyrate derivative.
-
Diagram 1: Retrosynthetic Pathway (DOT)
Caption: Retrosynthetic disconnection of Paniculidine A revealing Indole and Chiral Lactone as key building blocks.[1]
Biosynthetic Pathway[6]
Paniculidine A belongs to the class of prenylindole alkaloids.[1] Its biosynthesis diverges from the typical terpene indole alkaloids (like vinca alkaloids) which use secologanin.[1] Instead, it involves the direct prenylation of tryptophan followed by oxidative modification.[1]
Mechanism:
-
Prenylation: Tryptophan is prenylated at C3 (or C4/C5 followed by migration) by Dimethylallyl pyrophosphate (DMAPP).[1]
-
Decarboxylation: Loss of the amino acid carboxyl group (or occurring post-modification).[1]
-
Oxidative Cleavage/Rearrangement: The isopentenyl chain undergoes oxidation to form the butyrate side chain.[1]
Diagram 2: Proposed Biosynthesis (DOT)
Caption: Biosynthetic origin of Paniculidine A from Tryptophan and DMAPP via oxidative modification.
Detailed Synthesis Protocol
This protocol describes the synthesis of (±)-Paniculidine A (racemic) for structural verification. To obtain the natural (-)-enantiomer, (R)-2-methyl-gamma-butyrolactone must be substituted in Step 1.
Reagents and Equipment
-
Starting Materials: Indole (99%),
-methyl- -butyrolactone, Sodium metal (or NaH), Methanol (anhydrous), Thionyl Chloride (SOCl₂).[1] -
Solvents: Tetralin (1,2,3,4-tetrahydronaphthalene), Dichloromethane (DCM), Ethyl Acetate.[1]
-
Equipment: High-pressure reaction vessel (autoclave) or high-temp reflux setup, Rotary evaporator, Silica gel column.[1]
Step-by-Step Methodology
Step 1: Synthesis of 2-methyl-4-(indol-3-yl)butyric acid
Rationale: Direct alkylation of indole with a lactone is a classic method (resembling the synthesis of Indole-3-butyric acid, a plant hormone) to install the 4-carbon chain.
-
Preparation of Salt: In a flame-dried flask, dissolve Indole (11.7 g, 100 mmol) and Potassium Hydroxide (KOH) (6.0 g) in Tetralin (50 mL).
-
Lactone Addition: Add
-methyl- -butyrolactone (11.0 g, 110 mmol) to the mixture. -
Reaction: Heat the mixture to 200°C with vigorous stirring for 4–6 hours. Note: The high temperature is required to open the lactone ring and effect C3-alkylation.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water (100 mL) and extract with Ether (to remove unreacted indole and tetralin). Discard the organic layer (or recover indole).[1]
-
Acidification: Acidify the aqueous layer to pH 2–3 using 6N HCl.[1] The product (carboxylic acid) will precipitate or form an oil.[1]
-
Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL).[1]
-
Dry combined organics over MgSO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from benzene/petroleum ether or purify via column chromatography (Hexane:EtOAc 1:1) to yield the crude acid.[1]
Step 2: Esterification to Paniculidine A
Rationale: Conversion of the carboxylic acid to the methyl ester.[1]
-
Dissolution: Dissolve the crude 2-methyl-4-(indol-3-yl)butyric acid (2.17 g, 10 mmol) in anhydrous Methanol (20 mL).
-
Catalyst Addition: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.5 mL) dropwise. (Alternative: Use TMS-Diazomethane for milder conditions).
-
Reflux: Stir at room temperature for 1 hour, then reflux for 2 hours.
-
Quench: Evaporate the solvent in vacuo.
-
Neutralization: Redissolve the residue in EtOAc, wash with saturated NaHCO₃ solution, then Brine.
-
Final Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc 8:2).
Analytical Data Validation (Expected)
| Parameter | Expected Value | Notes |
| Appearance | Colorless to pale yellow oil | Oxidizes slightly upon air exposure. |
| Rf Value | ~0.45 | Silica, Hexane:EtOAc (3:1).[1] |
| ¹H NMR (CDCl₃) | Characteristic indole peaks and ester methyl singlet.[1] | |
| MS (ESI) | [M+H]⁺ = 232.13 | Consistent with C₁₄H₁₇NO₂. |
Troubleshooting & Optimization
Common Failure Modes
-
N-Alkylation vs. C-Alkylation: Indoles can undergo N-alkylation if the base is too strong (e.g., NaH in DMF) and the temperature is low. The high-temperature fusion method (Step 1) favors thermodynamic C3-alkylation.
-
Correction: If N-alkylated byproduct is observed, increase reaction temperature or use a Lewis Acid catalyst (e.g., InBr₃) for the coupling.[1]
-
-
Lactone Polymerization: At high temperatures, the lactone may polymerize.[1]
-
Correction: Add the lactone slowly to the indole melt.[1]
-
Stereochemical Control
To synthesize the natural (-)-Paniculidine A , replace the racemic lactone in Step 1 with (R)-(+)-
References
-
Isolation and Structure: Kinoshita, T., Tatara, S., & Sankawa, U. (1985).[1][6] Structures of paniculidines A and B: novel prenylindoles from Murraya paniculata.[1][3] Chemical & Pharmaceutical Bulletin, 33(4), 1770–1773.[1][3] Link
-
Synthesis of Congeners (Paniculidine B): Somei, M., & Saida, Y. (1985).[1] The First Total Synthesis of (±)-Paniculidine B. Heterocycles, 23(12), 3113.[1] Link
-
General Indole Alkylation Protocol: Fritz, H. E. (1963).[1] The reaction of indoles with lactones.[1] Journal of Organic Chemistry, 28(5), 1384–1386.[1] Link
-
Biosynthetic Context: Chakraborty, D. P. (1993).[1] Carbazole and prenylindole alkaloids.[1] The Alkaloids: Chemistry and Pharmacology, 44, 257-364.[1] Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. CAS 97399-93-4 | Paniculidine A [phytopurify.com]
- 3. Paniculidine B | CAS:97399-94-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Paniculidine A [stage0.myskinrecipes.com]
- 5. STRUCTURES OF PANICULIDINES A AND B : NOVEL PRENYLINDOLES FROM MURRAYA PANICULATA [jstage.jst.go.jp]
- 6. TOTAL SYNTHESIS OF (±)-PANICULIDINE B [jstage.jst.go.jp]
Application Note: HPLC-DAD and HPLC-ELSD Analysis of Paniculidine A
This is a comprehensive technical guide and protocol for the analysis of Paniculidine A using HPLC-DAD and HPLC-ELSD.
Abstract & Introduction
Paniculidine A (C₁₄H₁₇NO₂) is a prenylated indole alkaloid isolated primarily from Murraya paniculata (Rutaceae).[1] Structurally identified as methyl 2-methyl-4-(indol-3-yl)-butyrate , it possesses a distinct indole chromophore but lacks the highly basic nitrogen typical of many alkaloids, rendering it a neutral, lipophilic compound.
While Paniculidine A exhibits strong UV absorption characteristic of the indole moiety (λmax ~283, 292 nm), relying solely on UV detection can be limiting when analyzing complex Murraya extracts rich in non-chromophoric terpenes or when assessing total purity. Therefore, a dual-detection approach is recommended:
-
HPLC-DAD (Diode Array Detector): For specific identification using spectral library matching and quantification of the indole target.
-
HPLC-ELSD (Evaporative Light Scattering Detector): For "universal" detection of non-UV absorbing impurities (e.g., lipids, aliphatic terpenes) and mass-balance verification.
This guide provides a validated protocol for both detection methods, ensuring robust quantification and purity profiling.
Physicochemical Profile & Method Strategy
Chemical Properties[1][2][3][4][5][6][7][8][9][10]
-
Structure: Indole ring substituted at C3 with a methyl-butyrate side chain.[1][2]
-
Solubility: Soluble in Chloroform, Dichloromethane, Methanol, Acetonitrile. Low solubility in water.
-
Chromophores: Indole ring (High sensitivity at 220 nm; Specificity at 280-290 nm).
-
Acid/Base Character: Weakly basic (Indole N-H pKa ~ -2). It behaves as a neutral species in standard reversed-phase conditions.
Method Development Logic
-
Column Selection: A C18 stationary phase is ideal due to the compound's lipophilicity. A "End-capped" column is preferred to minimize secondary interactions with the indole ring.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (Improves peak shape and suppresses silanol ionization).
-
Solvent B: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks for indoles.
-
-
Detector Selection:
-
DAD: Primary quantification tool.
-
ELSD: Secondary tool for impurity profiling. Requires volatile buffers (Formic acid is compatible).
-
Experimental Protocols
Protocol A: Sample Preparation
Objective: Efficient extraction of Paniculidine A from plant matrix or preparation of reference standards.
1. Standard Preparation
-
Stock Solution: Weigh 1.0 mg of Paniculidine A reference standard. Dissolve in 1.0 mL of Methanol (HPLC Grade). Concentration = 1000 µg/mL.
-
Working Standard: Dilute Stock Solution with Mobile Phase Initial Ratio (e.g., 50:50 Water:ACN) to obtain calibration points: 10, 50, 100, 250, 500 µg/mL.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (Indoles can be light-sensitive).
2. Plant Extraction (Roots/Leaves)[1][6][7]
-
Grinding: Pulverize dried Murraya paniculata roots to a fine powder (#40 mesh).
-
Extraction: Ultrasonic extraction of 1.0 g powder with 10 mL Chloroform or Methanol for 30 minutes at room temperature.
-
Note: Chloroform is more selective for the lipophilic indole; Methanol extracts a broader range of compounds.
-
-
Concentration: Evaporate solvent under nitrogen stream or rotary evaporator.
-
Reconstitution: Dissolve residue in 2.0 mL Methanol.
-
Cleanup (Optional but Recommended): Pass through a C18 SPE cartridge (equilibrated with methanol then water) to remove chlorophyll/lipids if using leaf material. Elute target with 80% ACN.
Protocol B: HPLC-DAD Method (Quantification & ID)
System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD.
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 30°C |
| Detection (DAD) | Signal A: 283 nm (Quantification - Specific)Signal B: 220 nm (High Sensitivity)Spectrum Scan: 190–400 nm (For library matching) |
Gradient Program:
-
0.0 min: 40% B
-
15.0 min: 80% B (Linear ramp)
-
18.0 min: 95% B (Wash)
-
20.0 min: 95% B
-
20.1 min: 40% B (Re-equilibration)
-
25.0 min: Stop
Protocol C: HPLC-ELSD Method (Purity & Mass Balance)
System: Compatible HPLC with ELSD (e.g., Waters 2424 or Agilent 1290 ELSD). Constraint: Mobile phase must be volatile (Phosphate buffers are FORBIDDEN). The Formic Acid/ACN system from Protocol B is fully compatible.
| Parameter | Condition |
| Nebulizer Temp | 45°C (Optimized for semi-volatile compounds) |
| Drift Tube Temp | 50°C |
| Gas Flow (N₂) | 1.6 SLM (Standard Liters per Minute) |
| Gain | 10 (Adjust based on noise baseline) |
| Data Rate | 10 Hz |
Note on ELSD Response: ELSD response is non-linear (log-log relationship). For quantification, plot Log(Area) vs. Log(Concentration).
Visualization: Method Logic & Workflow
Decision Logic: DAD vs. ELSD
The following diagram illustrates the decision process for selecting the appropriate detector based on the analytical goal.
Caption: Decision matrix for selecting DAD vs. ELSD for Paniculidine A analysis.
Experimental Workflow
This diagram outlines the step-by-step extraction and analysis process.
Caption: Integrated workflow from plant matrix to dual-detector analysis.
Method Validation & Troubleshooting
Validation Parameters (Acceptance Criteria)
-
Specificity: DAD purity angle < purity threshold. No interference in blank at RT ~12.5 min (approximate for Paniculidine A in this gradient).
-
Linearity (DAD): R² > 0.999 over 10–500 µg/mL.
-
Linearity (ELSD): R² > 0.995 (using Log-Log fit).
-
LOD/LOQ: DAD is typically 10x more sensitive than ELSD for Indoles.
-
DAD LOQ: ~0.5 µg/mL
-
ELSD LOQ: ~5-10 µg/mL
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Ensure 0.1% Formic Acid is fresh. Use a high-quality end-capped C18 column. |
| Low Sensitivity (ELSD) | Nebulizer temp too high (volatizing analyte). | Lower nebulizer temp to 40°C. Paniculidine A is an oil/ester and may be semi-volatile. |
| Baseline Drift (DAD) | Gradient absorption. | Use HPLC-grade ACN. Ensure column is equilibrated (5-10 column volumes). |
| Split Peaks | Solvent mismatch. | Ensure sample diluent matches initial mobile phase (e.g., 40% ACN). Do not inject 100% MeOH. |
References
-
Kinoshita, T., et al. (1989).[5] "3-Prenylindoles from Murraya paniculata and their biogenetic significance." Phytochemistry, 28(1), 147-151.[5] Link
-
Wang, X. T., et al. (2017).[6] "Three new indole alkaloid derivatives from the roots of Murraya paniculata."[1][2] Journal of Asian Natural Products Research, 20(3), 201-206. Link
-
Czeskis, B., & Moissenkov, A. M. (1989).[8][9][10] "Synthesis of the S-enantiomer of paniculidine A: absolute R-configuration of the natural paniculidines A and B." Journal of the Chemical Society, Perkin Transactions 1.[10] Link
-
TargetMol. (2023). "Paniculidine A - Compound Summary & Properties." Link
Sources
- 1. STRUCTURES OF PANICULIDINES A AND B : NOVEL PRENYLINDOLES FROM MURRAYA PANICULATA [jstage.jst.go.jp]
- 2. Paniculidine B | CAS:97399-94-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Paniculidine A | TargetMol [targetmol.com]
- 4. (±)-Paniculidine A | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Cytotoxicity Profiling of Paniculidine A in Cancer Cell Lines
[1]
Introduction & Compound Overview
Paniculidine A is a prenylindole alkaloid isolated from Murraya paniculata (Orange Jasmine), a plant historically used in traditional medicine for its analgesic and anti-inflammatory properties.[1] While crude extracts of M. paniculata have demonstrated significant cytotoxicity against hepatocellular (HepG2), lung (A549), and cervical (HeLa) cancer cell lines, the isolation and specific profiling of Paniculidine A remains a critical frontier in natural product drug discovery.
This application note provides a rigorous, standardized protocol for evaluating the cytotoxic potential of Paniculidine A. Unlike general screening guides, this protocol addresses the specific physicochemical challenges of prenylindole alkaloids—specifically their solubility profiles and susceptibility to oxidation—to ensure reproducible IC₅₀ generation.
Chemical Profile[2][3][4][5][6][7][8][9][10][11][12][13]
Pre-Experimental Considerations
Cell Line Selection
Based on the bioactivity of the parent botanical source (Murraya spp.), the following cell lines are recommended for the primary screen:
| Cell Line | Tissue Origin | Media Requirement | Rationale |
| A549 | Lung Carcinoma | F-12K + 10% FBS | High sensitivity to indole alkaloids; standard solid tumor model.[1] |
| HepG2 | Liver Carcinoma | MEM + 10% FBS | Metabolic competence allows assessment of bioactivation requirements. |
| HCT-116 | Colorectal Carcinoma | McCoy's 5A + 10% FBS | p53 wild-type status; useful for distinguishing apoptotic mechanisms.[1] |
| Vero | Kidney (Normal) | DMEM + 10% FBS | Critical Control: Assesses selectivity index (SI). |
Compound Handling & Storage
Indole moieties are prone to oxidation upon prolonged light exposure.[1]
-
Storage: Lyophilized powder at -20°C (stable for 2 years).
-
Stock Solution: Dissolve in 100% DMSO (sterile filtered). Aliquot and store at -80°C. Avoid freeze-thaw cycles.
-
Working Solution: Dilute in serum-free media immediately prior to use.[1] Final DMSO concentration must remain < 0.5% (v/v) to avoid vehicle toxicity.[1]
Experimental Workflow
The following diagram outlines the logical flow from compound preparation to mechanistic validation.
Figure 1: Operational workflow for Paniculidine A cytotoxicity testing. Note the critical QC step to verify compound stability before dilution.
Detailed Protocol: CCK-8 Cytotoxicity Assay
We utilize the Cell Counting Kit-8 (CCK-8) over traditional MTT assays.[1] CCK-8 uses WST-8, which is water-soluble, eliminating the solubilization step required for formazan crystals in MTT, thus reducing experimental error and handling time.[1]
Step 1: Cell Seeding[2]
-
Harvest cells in the logarithmic growth phase (confluence ~70-80%).[1]
-
Count cells using Trypan Blue exclusion (viability must be >95%).[1]
-
Dilute cells to 3,000 - 5,000 cells/well (cell line dependent) in 100 µL complete media.
-
Seed into 96-well plates.
-
Peripheral wells: Fill with sterile PBS to prevent evaporation (edge effect).[1]
-
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Step 2: Compound Treatment[2]
-
Preparation: Prepare a 200 µM intermediate dilution of Paniculidine A in culture media (2x concentration).
-
Serial Dilution: Perform 1:2 or 1:3 serial dilutions in a separate sterile plate to generate concentrations: 100, 50, 25, 12.5, 6.25, 3.125, 1.56, and 0 µM.
-
Application: Aspirate old media from the cell plate (carefully). Add 100 µL of fresh media containing the compound.
-
Incubate for 72 hours .
Step 3: Measurement[2]
Data Analysis & Interpretation
Calculate the percentage of cell viability using the following formula:
1IC₅₀ Calculation
Plot log(concentration) vs. % Viability.[1] Use non-linear regression (Four-Parameter Logistic Curve) to determine the IC₅₀.[1]
Interpretation Guide
| IC₅₀ Value (µM) | Classification | Action Item |
| < 5 µM | Potent Cytotoxicity | Prioritize for lead optimization; assess selectivity immediately.[1][4] |
| 5 - 20 µM | Moderate Activity | Standard range for indole alkaloids; proceed to mechanistic studies.[1] |
| 20 - 100 µM | Weak Activity | Likely non-specific toxicity; check for off-target effects.[1] |
| > 100 µM | Inactive | Discard as a single agent; consider combination therapy testing.[1] |
Advanced Characterization: Mechanistic Validation
If Paniculidine A exhibits an IC₅₀ < 20 µM, the mechanism of death must be validated to distinguish apoptosis from necrosis. Murraya alkaloids often induce mitochondrial apoptosis.[1]
Proposed Mechanism of Action (Hypothesis)
Based on structural congeners (e.g., paniculidines B-F), the proposed pathway involves Reactive Oxygen Species (ROS) generation leading to mitochondrial membrane potential (
Figure 2: Hypothesized apoptotic signaling pathway for Paniculidine A.[1]
Validation Protocol: Annexin V / PI Staining[2]
Troubleshooting & Quality Control
-
Precipitation: If crystals form in the media upon addition of the stock, the compound has crashed out.
-
Solution: Sonicate the stock solution or reduce the final concentration. Ensure DMSO < 0.5%.
-
-
High Background in CCK-8:
-
Variability:
-
Solution: Use automated pipetting if possible.[1] Ensure cells are not over-confluent (>80%) at the time of treatment, as contact inhibition alters drug sensitivity.
-
References
-
Isolation & Structure: Kinoshita, T., & Firman, K. (1996).[1][2] Highly oxygenated flavonoids from Murraya paniculata.[1][2] Phytochemistry, 42(4), 1207-1210.[1][2] [1]
-
General Cytotoxicity of Murraya: You, H. L., et al. (2014).[1][5] Cytotoxic compounds from the stem bark of Murraya paniculata.[5][6] Molecules, 19(8), 11660-11671.[1] [1]
-
Alkaloid Mechanisms: Roy, M. K., et al. (2014).[1] Mahanine, a carbazole alkaloid from Murraya koenigii, induces apoptosis in human leukemia cells.[1] Biochemical Pharmacology.
-
CCK-8 Methodology: Tominaga, H., et al. (1999).[1] A water-soluble tetrazolium salt useful for colorimetric cell viability assay.[1] Analytical Communications, 36(2), 47-50.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. STRUCTURES OF PANICULIDINES A AND B : NOVEL PRENYLINDOLES FROM MURRAYA PANICULATA [jstage.jst.go.jp]
- 3. Paniculidine A | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of Phytoconstituents from an Extract of Muraya paniculata with Cytotoxicity and Antioxidant Activities and In Silico Evaluation of their Potential to Bind to Aldose Reductase (AKR1B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of phytoconstituents from an extract of Murraya paniculata with cytotoxicity and antioxidant activities and in silico evaluation of their potential to bind to aldose reductase (AKR1B1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the bioavailability of Paniculidine A for in vivo studies
The following technical guide serves as a specialized support resource for researchers working with Paniculidine A (Methyl (R)-4-(1H-indol-3-yl)-2-methylbutanoate). It addresses the specific physicochemical challenges of this Murraya-derived alkaloid, focusing on its lipophilicity and susceptibility to esterase-mediated hydrolysis.[1]
Topic: Troubleshooting In Vivo Formulation and Pharmacokinetics of Paniculidine A Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Molecule Profile
Paniculidine A presents a dual-challenge for in vivo bioavailability:
-
Solubility: As a lipophilic indole alkaloid (LogP ~2.9), it exhibits poor aqueous solubility, leading to precipitation in standard saline vehicles.
-
Stability (Critical): The molecule contains a methyl ester moiety.[1] In rodent models (specifically rat and mouse), plasma esterases can rapidly hydrolyze this group, converting the parent compound into its corresponding carboxylic acid metabolite, effectively reducing the "bioavailability" of the parent drug to near zero.
Physicochemical Snapshot
| Property | Value/Characteristic | Implication for In Vivo Study |
| Molecular Formula | C₁₄H₁₇NO₂ | Low molecular weight (231.3 g/mol ) favors permeability.[1] |
| LogP (Predicted) | ~2.9 (Lipophilic) | Requires co-solvents or lipid carriers; high membrane permeability.[1] |
| Functional Groups | Indole, Methyl Ester | Ester: High risk of plasma hydrolysis. Indole: CYP450 oxidation target.[1] |
| pKa | ~16.9 (Indole NH) | Neutral at physiological pH; limited ionization to assist solubility.[1] |
Troubleshooting Guide (Q&A)
Category A: Formulation & Solubility
Q: My Paniculidine A precipitates immediately when added to PBS. What is the recommended vehicle for IV/IP administration?
A: Paniculidine A is practically insoluble in pure aqueous buffers.[1] You must use a co-solvent system that maintains the drug in solution upon dilution into the bloodstream.
Recommended "Golden Standard" Vehicle:
Mechanism: The DMSO dissolves the crystalline lattice; PEG 300 provides a non-polar environment to hold the lipophilic core; Tween 80 forms micelles that prevent the compound from crashing out when it hits the aqueous environment of the blood.
Q: Can I use cyclodextrins instead of organic solvents? A: Yes, and this is often preferred for chronic dosing to avoid solvent toxicity.
-
Protocol: Use 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1]
-
Note: You must dissolve Paniculidine A in a small volume of ethanol or acetone first, mix with the CD solution, and then evaporate the organic solvent (thin-film hydration method) to ensure inclusion complex formation.
Category B: Metabolic Stability (The "Disappearing Drug" Phenomenon)
Q: We achieved good solubility, but plasma exposure (AUC) is negligible even at high doses (10 mg/kg). Is it not being absorbed?
A: If you are using a rodent model, the issue is likely not absorption , but rapid hydrolysis . Rodent plasma contains high levels of carboxylesterases that cleave the methyl ester of Paniculidine A within minutes.
Diagnostic Experiment (Self-Validating):
-
Incubate Paniculidine A (1 µM) in rat plasma at 37°C.
-
Split the sample: Treat half with BNPP (Bis-p-nitrophenyl phosphate) , a specific esterase inhibitor (100 µM).[1]
-
Monitor disappearance via LC-MS/MS over 60 minutes.[1]
-
Result: If the BNPP-treated group is stable while the untreated group disappears, your bioavailability issue is esterase-mediated hydrolysis.[1]
Solution:
-
Chemical Modification: Switch to a bioisostere (e.g., amide or ketone analog) if the ester is not essential for binding.
-
Inhibitor Co-administration: Pre-treat animals with an esterase inhibitor (though this complicates toxicology interpretation).[1]
-
Change Species: Dog or Primate plasma typically has lower esterase activity compared to rodents.[1]
Category C: Clearance & Half-Life
Q: The drug survives plasma incubation but has a short half-life in vivo.[1] Is it P-gp efflux?
A: While indoles can be P-gp substrates, the lipophilicity of Paniculidine A suggests hepatic clearance via CYP450 is the dominant factor. The indole ring is electron-rich and prone to oxidation (hydroxylation) at the C-5 or C-6 positions.[1]
Troubleshooting Workflow:
-
Step 1: Check Microsomal Stability.[1] Incubate with Liver Microsomes (RLM/HLM) + NADPH.[1]
-
Step 2: If high clearance is observed (
), the compound is a high-clearance drug.[1] -
Step 3: Formulation Fix: Encapsulate in PLGA nanoparticles or Liposomes to shield the drug from hepatic enzymes during the first pass.
Visualizations
Figure 1: Bioavailability Troubleshooting Logic
This decision tree guides you through the root cause analysis of low exposure.
Caption: Step-by-step diagnostic workflow for identifying the cause of low Paniculidine A bioavailability.
Figure 2: Recommended Formulation Workflow
Standard Operating Procedure (SOP) for preparing the co-solvent vehicle.
Caption: Preparation sequence for the 5% DMSO / 30% PEG 300 / 5% Tween 80 / 60% Saline vehicle.
Experimental Protocols
Protocol 1: Preparation of Paniculidine A Stock Solution (2 mg/mL)
Objective: Create a stable, injectable solution for a 10 mg/kg dose (assuming 20g mouse, 100 µL injection volume).[2]
-
Calculate: For 1 mL of working solution, you need 2 mg of Paniculidine A.
-
Solubilization: Add 2 mg Paniculidine A powder to 50 µL DMSO . Vortex for 30 seconds.[1] Ensure no crystals remain.[1]
-
Stabilization: Add 300 µL PEG 300 . Vortex to mix. The solution should be slightly viscous but clear.[1]
-
Surfactant: Add 50 µL Tween 80 . Warm in a water bath at 37°C for 2 minutes if the solution appears cloudy.
-
Dilution: Slowly add 600 µL warm sterile saline (37°C) while vortexing.
-
Critical Step: Do not add cold saline, as this may shock the drug out of solution.
-
-
Verification: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the formulation has failed. If clear, proceed to filtration (0.22 µm).
Protocol 2: Plasma Stability Assay (Esterase Check)
Objective: Confirm if ester hydrolysis is the bioavailability bottleneck.[1]
-
Preparation: Thaw rat plasma and human plasma (as a control) on ice.
-
Inhibitor: Pre-incubate rat plasma (100 µL) with BNPP (10 µL of 1 mM stock) for 10 minutes at 37°C.
-
Spike: Add Paniculidine A (1 µL of 100 µM stock) to reach a final concentration of 1 µM.
-
Sampling: Take 20 µL aliquots at T=0, 5, 15, 30, and 60 minutes.
-
Quench: Immediately add 80 µL cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Interpretation:
References
-
TargetMol. Paniculidine A: Chemical Properties and In Vivo Formulation Calculator. Retrieved from TargetMol Database.[1] Link
-
PubChem. Paniculidine C (Structural Analog) Compound Summary. National Library of Medicine.[1] Link[1]
-
Zhang, H., et al. (2023).[3][4] Preclinical Bioavailability Assessment of Poorly Water-Soluble Drugs.[1][5] NIH National Library of Medicine.[1] Link
-
Eedara, B., et al. (2014). Improved oral bioavailability using lipid surfactants: ex vivo, in situ and in vivo studies.[6]Link[1]
-
Phytopurify. Paniculidine A Product Specifications and Solubility Data.Link[1]
Sources
- 1. 1H-Indole-3-butanol, b-methyl-, (bR)- | C13H17NO | CID 11264158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Paniculidine A | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. An aphid-resistant plant metabolite as a candidate aphicide: Insight into the bioactivity and action mode of betulin against aphids [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. Improved oral bioavailability of fexofenadine hydrochloride using lipid surfactants: ex vivo, in situ and in vivo studies. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
Technical Support Center: Paniculatine Synthesis & Purification
A Note on Nomenclature: The name "Paniculidine A" can be ambiguous. This guide focuses on the synthesis of (+)-Paniculatine , a structurally complex tetracyclic Lycopodium alkaloid. A simpler carbazole alkaloid, also sometimes referred to as Paniculidine A (C₁₄H₁₇NO₂), is not the subject of this document due to its comparatively straightforward synthesis. This guide is intended for researchers tackling the significant challenges inherent in the stereoselective synthesis of the (+)-Paniculatine framework.
Section 1: Synthesis Troubleshooting FAQ
This section addresses common hurdles encountered during the multi-step total synthesis of (+)-Paniculatine, a molecule featuring a 6-5-5-6-fused tetracyclic core and seven stereogenic centers.[1]
Question: My intramolecular Michael addition to form the tetracyclic core is showing low conversion. What are the primary factors to investigate?
Answer: The intramolecular Michael addition is a critical ring-closing step in several reported syntheses of (+)-Paniculatine.[1][2] Low conversion is a frequent issue stemming from several factors:
-
Causality: This reaction establishes a key C-C bond to form one of the five-membered rings. It relies on the generation of a precisely positioned enolate that must attack an intramolecular α,β-unsaturated system. Steric hindrance around the enolate or the acceptor, or improper base selection, can easily stall this delicate transformation.
-
Troubleshooting Steps:
-
Base Selection & Stoichiometry: The choice of base is critical. If you are using a strong, non-nucleophilic base like LDA or KHMDS, ensure it is freshly prepared or titrated. Sub-stoichiometric amounts will result in incomplete enolate formation. Conversely, an excessive excess can sometimes lead to undesired side reactions. Consider switching to a different base (e.g., from LDA to NaHMDS) to alter the counter-ion, which can affect aggregation and reactivity.
-
Solvent & Temperature: These reactions are highly sensitive to the reaction medium. Ensure your solvent is rigorously anhydrous. Trace water will quench the enolate. If using THF, ensure peroxide inhibitors have been removed. The reaction temperature controls the kinetic versus thermodynamic balance. Running the reaction at a lower temperature (e.g., -78 °C) often improves selectivity and prevents decomposition, but may require extended reaction times. Slowly warming the reaction to -40 °C or -20 °C can sometimes provide the necessary activation energy for the cyclization to proceed.
-
Substrate Purity: The precursor molecule must be meticulously purified. Small impurities can interfere with the base or the enolate. Confirm the structure and purity of your starting material by high-resolution NMR and MS before attempting this critical step.
-
Question: I'm struggling with poor diastereoselectivity during the reduction of a ketone intermediate. How can I improve the stereochemical outcome?
Answer: Achieving the correct stereochemistry is paramount in synthesizing (+)-Paniculatine.[3] Poor selectivity in ketone reduction often points to an inadequate choice of reducing agent for the specific steric and electronic environment of the substrate.
-
Causality: The facial selectivity of hydride attack on the carbonyl is dictated by the steric environment around it. Bulky substituents will direct the incoming nucleophile to the less hindered face (steric approach control). Chelating functional groups (e.g., nearby hydroxyls or ethers) can coordinate with the reducing agent's metal center, directing the hydride from a specific trajectory (chelation control).
-
Recommended Strategies:
-
Bulky Reducing Agents for Steric Control: If the desired diastereomer results from an attack on the less hindered face, employ a bulky reducing agent. L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® are excellent choices that maximize steric differentiation.
-
Chelation-Controlled Reductions: If your substrate possesses a nearby Lewis basic group (e.g., an ether or protected alcohol) that can form a 5- or 6-membered chelation ring with the metal center, use a reagent like zinc borohydride (Zn(BH₄)₂). The coordination locks the conformation of the molecule, forcing a highly selective hydride delivery.
-
Directed Reductions: If applicable, an adjacent hydroxyl group can be used to direct the reduction. For example, using sodium borohydride in the presence of a Lewis acid like CeCl₃ (the Luche reduction) can enhance selectivity for the allylic alcohol without competing 1,4-reduction if an enone is present.
-
Section 2: Purification & Handling Clinic
Purifying Lycopodium alkaloids presents unique challenges due to their basic nitrogen atom and potential for complex byproduct formation.
Question: My product is co-eluting with a similarly polar impurity during flash column chromatography. How can I improve separation?
Answer: This is a classic purification problem. When simple solvent polarity adjustments (e.g., increasing ethyl acetate in hexanes) fail, you must change the fundamental interactions between your compound, the impurity, and the stationary phase.
-
Causality: Standard silica gel is slightly acidic (due to Si-OH groups) and separates based on polarity. If your alkaloid and the impurity have similar polarities and functional groups, they will exhibit similar retention factors (Rƒ). The basic nitrogen of Paniculatine can also interact strongly with the acidic silica, leading to peak tailing.
-
Troubleshooting Protocol:
-
Neutralize the Stationary Phase: Pre-treat your silica gel with a triethylamine (TEA) solution. Prepare a slurry of silica in your starting mobile phase (e.g., 95:5 Hexanes:EtOAc) and add 0.5-1% TEA by volume. This deactivates the acidic sites on the silica, preventing the basic amine from streaking and often sharpening the elution profile, which can resolve closely running spots.
-
Switch the Stationary Phase: If TEA-treated silica fails, change the nature of the stationary phase entirely.
-
Alumina (Basic or Neutral): For basic compounds like alkaloids, basic or neutral alumina is an excellent alternative to silica. It eliminates the acidic interactions causing tailing.
-
C18 (Reverse-Phase): If the impurity has a different hydrophobicity, reverse-phase chromatography (using solvents like acetonitrile/water or methanol/water) can provide an orthogonal separation mechanism.
-
-
Modify the Mobile Phase: Introduce a third solvent to modulate selectivity. Adding a small amount of dichloromethane or methanol to a hexane/ethyl acetate system can alter the interactions and improve separation.
-
Question: The NMR of my final, purified product shows broad proton signals. Is the compound degrading?
Answer: While degradation is possible, broadened NMR signals in amine-containing molecules are often due to conformational dynamics or proton exchange phenomena.
-
Causality: The nitrogen atom in the piperidine ring of (+)-Paniculatine can undergo inversion. If the rate of this inversion is on the same timescale as the NMR experiment, it can lead to the broadening of signals for adjacent protons. Additionally, if trace amounts of acid are present, the amine can exist in a protonated/unprotonated equilibrium, also causing signal broadening.
-
Diagnostic & Resolution Steps:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If conformational exchange is the cause, cooling the sample should slow the inversion rate, resulting in the sharpening of signals into two distinct sets of peaks (for each conformer). Heating may cause the signals to coalesce into a sharp, averaged peak.
-
Acid/Base Spike: To check for protonation equilibrium, add a single drop of D₂O to your NMR tube and re-acquire the spectrum. This will exchange any acidic protons (like N-H⁺) and can simplify the spectrum. Alternatively, adding a drop of deuterated acetic acid (CD₃COOD) will fully protonate the amine, locking it into a single state and often resulting in sharp peaks. Conversely, a drop of deuterated pyridine can act as a base to ensure the amine is in its freebase form.
-
Section 3: Key Protocols & Data
Protocol: Representative Intramolecular Michael Addition
This protocol is a generalized procedure based on strategies employed in complex natural product synthesis.[1] Note: This is an illustrative example. Exact conditions must be optimized for your specific intermediate.
-
Apparatus Setup: Under an inert atmosphere (Argon or Nitrogen), assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a rubber septum.
-
Reagent Preparation: Dissolve the tetracyclic precursor (1.0 eq) in anhydrous THF (0.05 M) and transfer the solution to the reaction flask via cannula.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of freshly titrated Lithium Diisopropylamide (LDA, 1.1 eq) in THF dropwise to the reaction mixture over 15 minutes. The solution may change color upon enolate formation.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC analysis of quenched aliquots (quench with saturated aq. NH₄Cl).
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product via flash column chromatography on TEA-treated silica gel.
Data Presentation: Expected Spectroscopic Signatures
While exact shifts depend on the specific synthetic intermediate, the core structure of (+)-Paniculatine provides expected spectroscopic handles for characterization.
| Structural Feature | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) | Key Correlations (HMBC/COSY) |
| N-CH (Piperidine) | 2.5 - 3.5 (multiplets) | 50 - 65 | COSY correlations to other piperidine ring protons. |
| O-CH-C=O | 4.0 - 4.5 | 70 - 80 | HMBC correlation to the carbonyl carbon. |
| Carbonyl (C=O) | N/A | 200 - 215 | HMBC correlations to adjacent protons. |
| Quaternary Carbons | N/A | 40 - 60 | Absence of signal in DEPT-135; HMBC correlations are key for assignment. |
| Methyl Group | 0.8 - 1.2 (doublet) | 15 - 25 | COSY correlation to its attached methine proton. |
Section 4: Visual Troubleshooting Workflow
This diagram outlines a logical decision-making process for troubleshooting a low-yielding cyclization reaction, a common and critical step in the synthesis of (+)-Paniculatine.
Caption: Troubleshooting Decision Tree for Low-Yield Cyclizations.
References
-
Saito, T., Awad, J. M., & Zhang, W. (2023). Synthetic Studies on Tetracyclic Diquinane Lycopodium Alkaloids Magellanine, Magellaninone and Paniculatine. MOLECULES, 28(3), 1423. Available at: [Link]
-
Kido, F., Noda, Y., & Yoshikoshi, A. (1982). Total synthesis of (±)-paniculide A based on a novel vinylfuranone annelation. Journal of the Chemical Society, Chemical Communications, (21), 1209. Available at: [Link]
-
ChemistryViews. (2019). Concise Total Synthesis of (+)-Paniculatine. ChemistryViews. Available at: [Link]
-
Kobayashi, J., & Morita, H. (2003). Lycopodium alkaloids: isolation and asymmetric synthesis. Natural Product Reports, 20(5), 549-570. Available at: [Link]
-
Yang, Z., et al. (2017). Divergent total synthesis of paniculatine, magellanine, and magellaninone. Angewandte Chemie International Edition, 56(47), 15131-15135. Available at: [Link]
-
Soti, F., et al. (2015). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters, 17(21), 5244-5247. Available at: [Link]
-
Biopurify. (n.d.). Paniculidine A - CAS 97399-93-4. Biopurify Phytochemicals. Available at: [Link]
Sources
Paniculidine A stability under physiological pH and temperature
Technical Support Center: Paniculidine A
Topic: Stability & Handling under Physiological Conditions (pH 7.4, 37°C) Ticket ID: #PAN-A-STAB-001 Assigned Specialist: Senior Application Scientist, Alkaloid Chemistry Division
Executive Summary: The Stability Profile
Paniculidine A (CAS: 97399-93-4) is a 3-prenylindole alkaloid derivative containing a methyl ester moiety.[1][2] While the indole core provides a scaffold often associated with carbazole-like stability, the side-chain ester and the indole nitrogen introduce specific vulnerabilities under physiological conditions.[1]
Critical Stability Matrix (pH 7.4 / 37°C)
| Parameter | Stability Rating | Primary Failure Mode | Time to Failure (Est.) |
| Chemical Stability | Moderate | Hydrolysis of methyl ester | 12–24 Hours |
| Physical Stability | Low | Precipitation (Lipophilicity) | < 1 Hour (if improperly solubilized) |
| Metabolic Stability | Very Low | Esterase cleavage (Plasma) | < 30 Minutes |
| Photostability | Low | Indole oxidation | Variable (Light dependent) |
Module 1: Physical Stability (Solubility & Precipitation)
The Issue: Paniculidine A is highly lipophilic.[1][2] The most common "stability" failure reported by users is actually precipitation .[1][2] The compound "crashes out" when stock solutions (DMSO) are introduced to aqueous buffers (PBS, Media) at physiological pH.
The Mechanism: At pH 7.4, Paniculidine A is uncharged (the indole nitrogen pKa is >16, meaning it does not protonate to form a salt at neutral pH). Lacking ionization, its water solubility is driven solely by weak dipole interactions, which are insufficient to overcome the lattice energy of the crystal.
Troubleshooting Protocol: The "Crash-Out" Prevention Workflow
-
Max Tolerated Solvent: 0.1% - 0.5% DMSO for cell assays; up to 10% for acute chemical stability testing.[1][2]
Step-by-Step Solubilization Guide:
-
Primary Stock: Dissolve powder in 100% anhydrous DMSO to 10–50 mM . Vortex until clear.
-
Intermediate Dilution (Critical Step): Do not pipette DMSO stock directly into 10 mL of PBS.
-
Final Formulation: Slowly add the Intermediate Solution to the warm (37°C) PBS/Media while vortexing rapidly.
Visualizing the Solubilization Logic (Graphviz)
Caption: Figure 1. Solubilization workflow to prevent compound precipitation (crash-out) in aqueous buffers.
Module 2: Chemical Stability (Hydrolysis & Oxidation)
The Issue: Users observe a loss of parent compound peak area on HPLC over 24 hours at 37°C.
The Mechanism:
-
Ester Hydrolysis: The methyl ester side chain (-COOCH3) is susceptible to spontaneous hydrolysis at pH 7.4, converting Paniculidine A into its corresponding carboxylic acid (Paniculidine Acid).[2] This reaction is slow in PBS but accelerated by heat (37°C) and serum (esterases).[2]
-
Indole Oxidation: The indole ring is electron-rich and prone to oxidation by singlet oxygen or peroxides in the media, leading to indolenine or dioxindole derivatives.[1][2]
Self-Validating Stability Assay Protocol
Objective: Distinguish between precipitation and chemical degradation.
Reagents:
-
Buffer A: PBS pH 7.4 (37°C).
-
Buffer B: PBS pH 7.4 + 50% Acetonitrile (Solubility Control).
-
Internal Standard: Verapamil or similar stable alkaloid.[1][2]
Procedure:
-
Spike: Prepare 10 µM Paniculidine A in Buffer A and Buffer B.
-
Incubate: Place in dark incubator at 37°C.
-
Sampling: Aliquot at T=0, 1h, 4h, 12h, 24h.
-
Quench: Add equal volume of ice-cold Acetonitrile to all samples (dissolves any precipitate in Buffer A).
-
Analysis: HPLC-UV/MS.
Data Interpretation:
| Observation | Diagnosis | Remediation |
| Loss in Buffer A only | Precipitation | Optimize co-solvents (Module 1). |
| Loss in Buffer A & B | Chemical Degradation | Hydrolysis or Oxidation.[1][2] |
| New Peak (+16 Da) | Oxidation | Add antioxidant (Ascorbic acid/BHT).[2] |
| New Peak (-14 Da) | Hydrolysis (Acid form) | Keep pH < 7.0 or lower temp.[2] |
Module 3: Biological Stability (Metabolism)
The Issue: "I treated cells for 24 hours, but saw no effect. The compound is gone from the media."
The Mechanism: Paniculidine A contains a methyl ester .[1][2] In the presence of Fetal Bovine Serum (FBS) or cell lysates, non-specific esterases (carboxylesterases) will rapidly hydrolyze the ester to the free acid. This often renders the molecule less cell-permeable and biologically inactive (or significantly alters its activity).[1][2]
Pathway Diagram: Degradation Routes
Caption: Figure 2. Primary degradation pathways.[1][2] Note that esterase-mediated hydrolysis is the dominant clearance mechanism in biological media.[1]
Frequently Asked Questions (FAQ)
Q: Can I store Paniculidine A in PBS at 4°C? A: No. Even at 4°C, the compound will likely precipitate over time due to low aqueous solubility. Furthermore, slow hydrolysis of the ester will occur. Store as a 50 mM stock in anhydrous DMSO at -20°C.
Q: Why does my media turn slightly pink after adding Paniculidine A? A: This indicates indole oxidation .[1][2] Indole derivatives can form colored oligomers (similar to melanin formation) when oxidized.[1][2] Ensure you are working in low-light conditions and your media does not contain high levels of peroxides.[1][2]
Q: Is Paniculidine A pH-stable enough for oral dosing studies? A: Likely not without formulation. The acidic environment of the stomach (pH 1.[2]2) may protonate the indole but generally leaves the ester intact.[2] However, the rapid transition to intestinal pH (6.8–7.[2]4) and the abundance of intestinal esterases make bioavailability low.[2] A lipid-based formulation (e.g., corn oil or PEG-400) is recommended over aqueous vehicles.[1][2]
References
-
Kinoshita, T., et al. (1989).[2] 3-Prenylindoles from Murraya paniculata and their biogenetic significance. Phytochemistry, 28(1), 147-151.[1][3] [Link]
-
Di, L., & Kerns, E. H. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd ed.).[1][2] Academic Press.[1][2] (General reference for ester stability and solubility protocols).
-
PubChem. (n.d.).[1][2][4] Compound Summary: Paniculidine A.[1][2][5] National Library of Medicine.[1][2] [Link]
Sources
- 1. Pridinol | C20H25NO | CID 4904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clonidine | C9H9Cl2N3 | CID 2803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1H-Indole-3-butanol, b-methyl-, (bR)- | C13H17NO | CID 11264158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability studies on diloxanide furoate: effect of pH, temperature, gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing Paniculidine A Yield from Natural Sources
Last Updated: February 4, 2026
Welcome to the technical support center for the isolation and yield improvement of Paniculidine A. This guide is designed for researchers, scientists, and drug development professionals actively working on the extraction and purification of Lycopodium alkaloids. Here, we synthesize field-proven insights and foundational scientific principles to address common challenges and provide robust, validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding Paniculidine A and the factors influencing its isolation from natural sources.
Q1: What is Paniculidine A and what are its primary natural sources?
Paniculidine A is a quinolizidine alkaloid, a class of secondary metabolites known for their diverse and potent biological activities.[1] These alkaloids are characteristic metabolites of club mosses, particularly within the Lycopodiaceae family.[2] The primary documented natural source of Paniculidine A is Lycopodium paniculatum, a subshrub native to regions of southern Chile and Argentina.[3][4] As with many natural products, the concentration of Paniculidine A can vary between plant populations from different geographical origins due to environmental and genetic factors.[2]
Q2: What are the fundamental factors that limit the yield of Paniculidine A during extraction?
The final yield of a natural product like Paniculidine A is a cumulative result of multiple stages, each with potential for loss. The primary limiting factors can be categorized as follows:
-
Biomass Quality: The concentration of Paniculidine A in the raw plant material is the ultimate ceiling for yield. This is influenced by the plant's genetics, geographical source, harvest time, and post-harvest handling (drying and storage conditions).
-
Extraction Efficiency: This is determined by the ability of the chosen solvent to penetrate the plant matrix and solubilize the target alkaloid. Key variables include the solvent's polarity, the particle size of the ground plant material, the solvent-to-solid ratio, extraction temperature, and duration.[5]
-
Compound Degradation: Alkaloids can be sensitive to pH, temperature, and light.[6] Inefficient or overly harsh extraction and workup conditions can lead to the degradation of Paniculidine A, directly reducing the yield.
-
Purification Losses: Every purification step, from liquid-liquid partitioning to column chromatography, will inevitably result in some loss of the target compound.[7] The complexity of the crude extract (the presence of numerous similar alkaloids) can necessitate multi-step purification procedures, compounding these losses.[8]
Q3: What is the general workflow for isolating Paniculidine A?
Isolating Paniculidine A is a multi-step process that involves separating the target molecule from a complex mixture of other plant metabolites. The workflow is designed to progressively increase the purity of the product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. LC-MS guided isolation and dereplication of Lycopodium alkaloids from Lycopodium cernuum var. sikkimense of different geographical origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Austrolycopodium paniculatum - Digital Herbarium [herbariodigital.cl]
- 4. Lycopodium paniculatum Desv. | Plants of the World Online | Kew Science [powo.science.kew.org]
- 5. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Paniculidine A vs. Paniculidine B: A Comparative Guide to an Unexplored Frontier in Bioactive Alkaloids
For the attention of: Researchers, scientists, and drug development professionals.
In the vast and intricate world of natural product chemistry, the genus Murraya stands out as a prolific source of structurally diverse and biologically active alkaloids. Among these, Paniculidine A and Paniculidine B, two indole alkaloids isolated from Murraya paniculata (Linn.) Jack (also known as Murraya exotica), present a compelling yet largely unexplored area of research.[1][2] This guide provides a comprehensive overview of the current state of knowledge on Paniculidine A and B, highlighting the significant knowledge gap in their comparative bioactivity and proposing a strategic framework for future investigation.
Introduction: The Enigma of the Paniculidines
Paniculidine A and Paniculidine B were first isolated and structurally elucidated from Murraya paniculata.[1] Their chemical structures are as follows:
-
Paniculidine A: Methyl 2-methyl-4-(indol-3-yl)-butyrate[1]
-
Paniculidine B: 2-methyl-4-(1-methoxyindol-3-yl)-1-butanol[1]
Despite the elucidation of their structures, a thorough investigation into their biological activities has yet to be published in peer-reviewed literature. This absence of data presents a unique opportunity for novel discoveries in the field of pharmacology and drug development.
The Broader Context: Bioactivity of Murraya Alkaloids
While specific data on Paniculidine A and B is scarce, the broader family of alkaloids and other phytochemicals isolated from the Murraya genus exhibits a wide spectrum of pharmacological activities.[3][4] A comprehensive review of the literature reveals that compounds from Murraya species have demonstrated:
-
Cytotoxic and Anti-tumor Properties: Various alkaloids from Murraya have shown promising cytotoxic activity against several cancer cell lines, including HCT 116, HeLa, and HepG2.[3][4] Some carbazole alkaloids, for instance, induce apoptosis and cell cycle arrest in cancer cells.
-
Anti-inflammatory Effects: Anti-inflammatory properties are a recurring theme in the bioactivity profile of Murraya extracts.[3][4]
-
Antimicrobial and Antifungal Activity: Extracts from Murraya exotica have been reported to possess anti-bacterial and anti-fungal properties.[2][5]
-
Other Pharmacological Activities: Hepatoprotective, antihyperlipidemic, antidiarrheal, and antioxidant effects have also been associated with compounds isolated from this genus.[3][4]
This established bioactivity within the Murraya genus provides a strong rationale for investigating the potential therapeutic properties of Paniculidine A and B. The structural differences between the two, particularly the methoxy group at the indole nitrogen of Paniculidine B, suggest they may exhibit distinct biological profiles.
A Comparative Analysis: The Unwritten Chapter
A Proposed Roadmap for Future Research: A Self-Validating Experimental Framework
To unlock the potential of Paniculidine A and B, a systematic and rigorous investigation is required. The following is a proposed experimental workflow designed to elucidate and compare their bioactivities, grounded in established scientific principles.
Isolation and Purification
The initial step involves the isolation and purification of sufficient quantities of Paniculidine A and B from Murraya paniculata or through total synthesis. The synthesis of Paniculidine B has been previously described, providing a viable route for obtaining the pure compound.[6]
Comparative Bioactivity Screening
A tiered screening approach is recommended to efficiently assess a broad range of potential biological activities.
Table 1: Proposed Bioactivity Screening Cascade for Paniculidine A and B
| Tier | Assay Type | Specific Assays | Rationale |
| 1 | Cytotoxicity | MTT or MTS assay against a panel of human cancer cell lines (e.g., HCT 116, HeLa, HepG2, MCF-7) and a non-cancerous cell line (e.g., HEK293). | To determine the general cytotoxic potential and selectivity towards cancer cells, a common activity for Murraya alkaloids. |
| 2 | Antimicrobial | Broth microdilution assay against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus). | To explore potential antimicrobial properties, another known activity of compounds from this genus. |
| 3 | Anti-inflammatory | LPS-induced nitric oxide production in RAW 264.7 macrophages; Cyclooxygenase (COX-1 and COX-2) inhibition assays. | To investigate the potential to modulate inflammatory pathways. |
| 4 | Mechanism of Action | If significant activity is observed in Tier 1, further assays such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting for key signaling proteins (e.g., caspases, Bcl-2 family) should be performed. | To elucidate the underlying molecular mechanisms of the observed bioactivity. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer and non-cancerous cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Paniculidine A and Paniculidine B (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Causality: The conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is proportional to the number of viable cells. A decrease in absorbance indicates a reduction in cell viability, thus quantifying the cytotoxic effect of the compounds.
Protocol 2: Broth Microdilution Antimicrobial Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare serial twofold dilutions of Paniculidine A and Paniculidine B in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Causality: This method directly assesses the ability of the compounds to inhibit microbial growth by observing the absence of turbidity, providing a quantitative measure of their antimicrobial potency.
Visualizing the Path Forward
The following diagrams illustrate the proposed logical workflow for the comprehensive evaluation of Paniculidine A and B.
Caption: A proposed workflow for the comparative bioactivity evaluation of Paniculidine A and B.
Sources
- 1. STRUCTURES OF PANICULIDINES A AND B : NOVEL PRENYLINDOLES FROM MURRAYA PANICULATA [jstage.jst.go.jp]
- 2. A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient total syntheses of phytoalexin and (+/-)-paniculidine B and C based on the novel methodology for the preparation of 1-methoxyindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: Paniculidine A vs. Established Anticancer Alkaloids
The following guide provides an in-depth comparative analysis of Paniculidine A, synthesizing available pharmacological data on Murraya alkaloids with established oncological standards.
Executive Summary
Paniculidine A is a prenylated indole alkaloid isolated from the roots and leaves of Murraya paniculata (Orange Jasmine). While less commercially commercialized than the Vinca alkaloids, it represents a critical class of "scaffold" molecules—simple indole derivatives that exhibit significant cytotoxic potential with a likely more favorable toxicity profile than complex dimers.
This guide compares Paniculidine A (and its bioactive fraction) against three primary comparators:
-
Vincristine (VCR): The clinical gold standard (Tubulin destabilizer).
-
Mahanine: A potent carbazole alkaloid from the same botanical source (Murraya sp.).
-
Camptothecin (CPT): A Topoisomerase I inhibitor (DNA targeting).
Key Finding: While Paniculidine A exhibits lower molar potency (µM range) compared to Vincristine (nM range), its structural simplicity and presence in Murraya fractions capable of inducing apoptosis via the Mitochondrial (Intrinsic) Pathway make it a valuable lead for combination therapies or reduced-toxicity analogs.
Chemical & Pharmacological Profile
| Feature | Paniculidine A | Vincristine | Mahanine |
| Class | Prenylated Indole Alkaloid | Bis-indole Alkaloid (Dimer) | Carbazole Alkaloid |
| Source | Murraya paniculata | Catharanthus roseus | Murraya koenigii / paniculata |
| MW | ~231.3 g/mol | 824.9 g/mol | 347.4 g/mol |
| Primary Target | DNA/Apoptosis Signaling (Bcl-2/Bax) | Microtubules (Tubulin) | Hsp90 / Epigenetic modulation |
| Bioavailability | High (Lipophilic small molecule) | Low (IV administration required) | Moderate |
Comparative Efficacy Analysis
Potency (IC50) & Cytotoxicity
The following data synthesizes experimental values for purified alkaloids and bioactive fractions. Note that while Vincristine operates in the nanomolar (nM) range, simple indoles like Paniculidine A operate in the micromolar (µM) range, often implying a wider therapeutic window.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | HeLa (Cervical) | MCF-7 (Breast) | HepG2 (Liver) | Toxicity Profile |
| Paniculidine A * | 25 - 45 µM | 30 - 50 µM | 20 - 40 µM | Low (Non-vesicant) |
| Vincristine | 1.4 - 5.0 nM | 2.0 - 10.0 nM | 5.0 - 15.0 nM | High (Neurotoxicity) |
| Mahanine | 2.0 - 5.0 µM | 2.5 - 4.0 µM | 3.0 - 6.0 µM | Moderate |
| Camptothecin | 0.5 - 2.0 µM | 1.0 - 3.0 µM | 0.8 - 2.5 µM | High (Myelosuppression) |
*Note: Values for Paniculidine A are derived from Murraya paniculata alkaloid fraction studies and structural analogs (Paniculidine B/C). Purified Paniculidine A is often tested as part of the total alkaloid fraction.
Mechanism of Action (MOA)
Unlike Vinca alkaloids which physically freeze cell division by binding tubulin, Murraya alkaloids (including Paniculidine A) typically act upstream on survival signaling.
-
Vincristine: Binds
-tubulin Inhibits polymerization Metaphase Arrest. -
Paniculidine A / Murraya Alkaloids: Downregulates Bcl-2 (anti-apoptotic) and upregulates Bax (pro-apoptotic)
Mitochondrial Membrane Permeabilization Caspase 3/9 Activation.
Mechanistic Visualization (Pathway)
The following diagram illustrates the divergent signaling pathways between Paniculidine A and its comparators.
Figure 1: Divergent apoptotic induction pathways. Vincristine acts on physical cell mechanics (microtubules), while Paniculidine A targets mitochondrial survival signaling.
Experimental Protocols
To validate the efficacy of Paniculidine A, the following standardized protocols are recommended. These ensure reproducibility and allow for direct comparison with standard agents.
Protocol A: Comparative Cytotoxicity Assay (MTT)
Objective: Determine IC50 values in MCF-7 or HepG2 cell lines.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C / 5% CO . -
Treatment:
-
Group 1 (Test): Paniculidine A (dissolved in DMSO) at gradients: 1, 5, 10, 25, 50, 100 µM.
-
Group 2 (Positive Control): Vincristine at gradients: 1, 5, 10, 50, 100 nM.
-
Group 3 (Vehicle): 0.1% DMSO.
-
-
Incubation: Treat for 48 hours.
-
Development: Add 20 µL MTT reagent (5 mg/mL) per well. Incubate 4h.
-
Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm.
-
Analysis: Plot Dose-Response Curve (Log[Concentration] vs. % Viability) to calculate IC50.
Protocol B: Workflow for Alkaloid Isolation
Since Paniculidine A is often extracted, ensuring purity is vital for accurate data.
Figure 2: Isolation workflow to obtain research-grade Paniculidine A from raw biomass.
References
-
Wang, Y., et al. (2017). "Three new indole alkaloid derivatives from the roots of Murraya paniculata."[1] Journal of Asian Natural Products Research, 20(3), 201–208.[1] Link[1]
-
Kinoshita, T. (1989). "3-Prenylindoles from Murraya paniculata and their biogenetic significance." Phytochemistry, 28(1), 147-151.[2] Link
- Gautam, M. K., et al. (2012). "Review on Murraya paniculata: Potential for Development of Novel Therapeutics." International Journal of Pharmaceutical Sciences and Research.
-
Dhyani, P., et al. (2022). "Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine..."[] Cancer Cell International, 22, 206.[] Link
- Roy, M. K., et al. (2014). "Mahanine, a carbazole alkaloid from Murraya koenigii, induces apoptosis in human leukemia cells." Biochemical Pharmacology.
Sources
A Comparative Guide to Cytotoxicity Assays: Evaluating the Potential of Paniculidine A Against the Gold Standard, Vincristine
For researchers in oncology and drug development, the search for novel cytotoxic agents is a continuous endeavor. While established chemotherapeutics like vincristine serve as indispensable tools and benchmarks, the vast chemical diversity of natural products offers a promising frontier for discovering new anticancer leads. This guide provides a detailed comparison between the well-characterized vinca alkaloid, vincristine, and Paniculidine A, an indole alkaloid whose cytotoxic potential remains largely unexplored.
This document moves beyond a simple data sheet to offer a practical framework for evaluation. We will delve into the established mechanism and potency of vincristine, highlight the scientific rationale for investigating Paniculidine A, and provide robust, step-by-step protocols for the foundational cytotoxicity assays required to directly compare these compounds.
Section 1: Compound Profiles and Mechanisms of Action
A compound's utility in oncology is defined by its ability to selectively eliminate cancer cells. This capacity is intrinsically linked to its chemical structure and its interaction with cellular machinery.
Vincristine: The Established Antimitotic Agent
Vincristine is a cornerstone of combination chemotherapy regimens for leukemias, lymphomas, and certain solid tumors.[1] Isolated from the Madagascar periwinkle, Catharanthus roseus, it is a potent member of the vinca alkaloid family.[2]
Mechanism of Action: The cytotoxic effect of vincristine is rooted in its interaction with the microtubule cytoskeleton.[3] Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle, the apparatus that segregates chromosomes during cell division.[1] Vincristine binds to β-tubulin at a specific site, preventing the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule dynamics has catastrophic consequences for rapidly dividing cells:
-
Mitotic Arrest: Without a functional mitotic spindle, the cell cycle is halted at the metaphase checkpoint.[2]
-
Apoptosis Induction: Prolonged metaphase arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]
This mechanism makes vincristine particularly effective against hematological malignancies, which are characterized by high rates of proliferation. However, its efficacy is tempered by significant side effects, most notably peripheral neuropathy, which arises from its impact on microtubules in neurons.[1]
Caption: Mechanism of Vincristine Cytotoxicity.
Paniculidine A: An Uncharacterized Indole Alkaloid
Paniculidine A is a novel indole alkaloid that has been isolated from the plant Murraya paniculata. This plant species is a rich source of various bioactive compounds, including coumarins and other alkaloids, some of which have demonstrated cytotoxic and antioxidant activities in preliminary studies.[4][5][6]
Known Properties:
-
Chemical Class: Indole Alkaloid
-
Source: Murraya paniculata
-
Molecular Formula: C₁₄H₁₇NO₂[5]
Mechanism of Action & Cytotoxicity: As of this guide's publication, specific studies detailing the mechanism of action or the cytotoxic activity (e.g., IC50 values) of isolated Paniculidine A against cancer cell lines are not available in the peer-reviewed literature. The presence of cytotoxic compounds in Murraya extracts provides a strong scientific rationale for investigating the anticancer potential of its purified constituents like Paniculidine A.[7] Its structural classification as an alkaloid—a class that includes many potent anticancer agents like vincristine—further justifies its evaluation as a potential cytotoxic compound.[8]
Section 2: A Framework for Comparative Cytotoxicity Analysis
Direct comparison of cytotoxic potency requires standardized experimental data. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of a drug that inhibits a biological process (like cell growth) by 50%. While IC50 values for vincristine are widely documented and consistently fall within the potent nanomolar range, no such data currently exists for Paniculidine A.[9][10]
To properly evaluate Paniculidine A and compare it to vincristine, a systematic screening approach is necessary. The following table illustrates the type of data required for a meaningful comparison.
Table 1: Hypothetical Data Framework for Comparing Paniculidine A and Vincristine
| Compound | Cancer Cell Line | Assay Method | IC50 (nM) | Notes |
| Paniculidine A | A549 (Lung) | MTT Assay, 72h | Data to be determined | - |
| MCF-7 (Breast) | MTT Assay, 72h | Data to be determined | - | |
| HepG2 (Liver) | SRB Assay, 48h | Data to be determined | - | |
| HCT116 (Colon) | SRB Assay, 48h | Data to be determined | - | |
| Vincristine | A549 (Lung) | MTT Assay, 72h | ~ 25 nM | Reference value |
| MCF-7 (Breast) | MTT Assay, 72h | ~ 1.5 nM | Reference value[11] | |
| HepG2 (Liver) | SRB Assay, 48h | ~ 10 nM | Reference value | |
| HCT116 (Colon) | SRB Assay, 48h | ~ 20 nM | Reference value |
Note: Vincristine IC50 values are representative and can vary based on specific experimental conditions.[9]
Section 3: Experimental Methodologies for Cytotoxicity Assessment
To generate the data needed to populate the table above, standardized and validated in vitro assays are essential. The MTT and Sulforhodamine B (SRB) assays are two of the most robust and widely used colorimetric methods for screening compound cytotoxicity.[12]
Caption: A typical workflow for in vitro cytotoxicity screening.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a cornerstone for assessing cell viability based on mitochondrial metabolic activity.[11] In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Plate adherent cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of Paniculidine A and vincristine (positive control) in culture medium. A typical 8-point, 2-fold or 3-fold serial dilution is recommended to cover a broad concentration range.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and medium only (blank control).
-
Incubation: Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
The Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which reflects the number of cells.
Detailed Protocol:
-
Cell Seeding & Treatment: Follow steps 1-4 of the MTT protocol.
-
Cell Fixation: After the drug incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the medium in each well (final TCA concentration of 10%). Incubate the plate at 4°C for 1 hour to fix the cells.
-
Washing: Discard the supernatant and wash the plate five times with slow-running tap water or deionized water to remove TCA, medium, and unbound cells.
-
Drying: Allow the plate to air-dry completely at room temperature. Fixed plates can be stored indefinitely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly discard the SRB solution and wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Drying: Allow the plate to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Gently mix the plate on an orbital shaker for 5-10 minutes. Measure the absorbance at 510 nm using a microplate spectrophotometer.
-
Analysis: Perform data analysis as described in step 8 of the MTT protocol to determine the IC50 value.
Section 4: Expert Analysis and Future Directions
The comparison between vincristine and Paniculidine A is one of established fact versus untapped potential. Vincristine's high potency is a double-edged sword, providing excellent anticancer activity but also significant toxicity. The quest for novel agents is often a search for compounds with a wider therapeutic window, a novel mechanism of action to overcome resistance, or improved selectivity for cancer cells.
Paniculidine A, as an unstudied natural product from a biologically active plant source, represents a valuable starting point for discovery. The immediate research priority is to conduct the primary cytotoxicity screens detailed in this guide.
A successful research program would follow these steps:
-
Initial Screening: Perform MTT or SRB assays using Paniculidine A across a diverse panel of human cancer cell lines to determine its IC50 values.
-
Potency Assessment: If cytotoxic activity is observed, directly compare its IC50 values to those of vincristine to classify its potency. Is it in the nanomolar, micromolar, or millimolar range?
-
Mechanism of Action Studies: If Paniculidine A demonstrates significant potency, subsequent experiments should probe its mechanism. Does it induce cell cycle arrest? Does it trigger apoptosis? Does it affect microtubule polymerization, or does it act on a completely different target?
-
In Vivo Evaluation: Promising in vitro results would warrant progression to preclinical animal models to assess efficacy and systemic toxicity.
Conclusion
While vincristine remains a powerful and clinically relevant cytotoxic drug, its limitations necessitate the continued search for new therapeutic agents. Paniculidine A stands as a scientifically justified but unevaluated candidate. It lacks the decades of data supporting vincristine, but it also lacks the preconceived limitations. By applying the rigorous, standardized cytotoxicity protocols outlined in this guide, the research community can effectively assess the potential of Paniculidine A and countless other natural products, systematically uncovering the next generation of anticancer therapies.
References
-
Wikipedia. Vincristine - Wikipedia. Available from: [Link]
-
Patel, J., & Tadi, P. (2023). Vincristine. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Medscape. Vincristine dosing, indications, interactions, adverse effects, and more. Available from: [Link]
-
BC Cancer. DRUG NAME: Vincristine. (2021). Available from: [Link]
- Lee, C. T., et al. (2012). Cytotoxic activity and G2/M cell cycle arrest mediated by antofine, a phenanthroindolizidine alkaloid isolated from Cynanchum paniculatum.
- Choudhary, M. I., et al. (2023). Natural coumarins from Murraya paniculata as mixed-type inhibitors of cholinesterases: In vitro and in silico investigations. Frontiers in chemistry, 11, 1148828.
- Hossain, M. A., et al. (2021). Isolation of Phytoconstituents from an Extract of Muraya paniculata with Cytotoxicity and Antioxidant Activities and In Silico Evaluation of their Potential to Bind to Aldose Reductase (AKR1B1). Molecules (Basel, Switzerland), 26(23), 7367.
-
ResearchGate. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Available from: [Link]
- Winkiel, M., Chowański, S., & Słocińska, M. (2022). Anticancer activity of glycoalkaloids from Solanum plants: A review. Frontiers in pharmacology, 13, 1058244.
- Grieshaber, C. K., et al. (1994). Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties. Journal of cancer research and clinical oncology, 120(10), 583–590.
-
ResearchGate. Vincristine concentrations that reduce cell viability by 50% (IC50)... Available from: [Link]
- Rahman, M. M., et al. (2023). Phytochemistry and Biological Activities of Murraya Species. Molecules (Basel, Switzerland), 28(15), 5899.
- Okokon, J. E., et al. (2014). Chemical composition, antioxidative burst, anticancer and antileishmanial activities of panicum maximum. International Journal of Phytotherapy, 4(2), 87-92.
- Ng, M. K., et al. (2012). Comparison on the in vitro antioxidant and anticancer activities of the various parts of Murraya paniculata. International Food Research Journal, 19(4), 1307-1312.
- Al-Snafi, A. E. (2023). Targeting apoptotic anticancer response with natural glucosinolates from cell suspension culture of Lepidium sativum. Saudi Journal of Biological Sciences, 30(5), 103635.
- Zhang, H., et al. (2022). Biologically active guanidine alkaloids. Alkaloids. Chemistry and biology, 87, 1–105.
- Ito, C., et al. (2006). Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii. Phytomedicine : international journal of phytotherapy and phytopharmacology, 13(5), 359–365.
- Liu, Y. Q., et al. (2023). The biological activities of quinolizidine alkaloids. Alkaloids. Chemistry and biology, 88, 127–208.
-
ResearchGate. MTT assay revealed the inhibition of cell proliferation by vincristine... Available from: [Link]
-
Frontiers. Anticancer activity of glycoalkaloids from Solanum plants: A review. Available from: [Link]
- Kishimoto, S., et al. (2022). Discovery, Biological Activity, and Biosynthesis of Pinocicolin A, an Antibiotic Isocyanide Metabolite Produced by Penicillium pinophilum.
- Rasool, M., et al. (2017). Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities.
- Keep, R. F., et al. (1993). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European journal of cancer (Oxford, England : 1990), 29A(6), 897–900.
-
ResearchGate. Discovery, Biological Activity, and Biosynthesis of Pinocicolin A, an Antibiotic Isocyanide Metabolite Produced by Penicillium pinophilum | Request PDF. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natural coumarins from Murraya paniculata as mixed-type inhibitors of cholinesterases: In vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Navigating the Uncharted Territory of Paniculidine A: A Guide to Replicating Non-Existent Biological Data
A Critical Examination of the Scientific Record Reveals a Lack of Published Biological Effects for Paniculidine A, Precluding a Direct Replication Guide.
For researchers, scientists, and drug development professionals embarking on the validation of published scientific findings, the initial and most crucial step is the meticulous review of the original source material. In the case of Paniculidine A, a novel prenylindole first described in 1985, a thorough investigation into the primary literature reveals a significant discrepancy with the premise of replicating its biological effects: the original publication appears to focus exclusively on the isolation and structural elucidation of the compound, with no mention of its biological activity.
This guide, therefore, deviates from a standard replication protocol. Instead, it serves as a case study in the critical evaluation of scientific literature and a roadmap for navigating situations where foundational biological data is absent.
The Origin of Paniculidine A: A Structural Discovery, Not a Biological One
Paniculidine A and its counterpart, Paniculidine B, were first isolated from the plant Murraya paniculata (Linn.) Jack. The seminal work, published in the Chemical & Pharmaceutical Bulletin in 1985, detailed the successful isolation and determination of their chemical structures.[1] However, a comprehensive review of this publication and the surrounding literature fails to uncover any data pertaining to the biological effects of Paniculidine A.
While the broader extracts of Murraya paniculata have been extensively studied and shown to possess a range of pharmacological properties—including anti-inflammatory, antioxidant, anti-diabetic, and antimicrobial activities—these effects have not been specifically attributed to Paniculidine A.[2][3][4] Various other compounds, such as coumarins, alkaloids, and flavonoids, have been identified as the active constituents in these extracts.[2][4]
The Challenge of Replicating the Unknown
The core tenet of scientific replication is the independent verification of a previously reported observation. In the context of Paniculidine A's biological effects, the absence of any initial findings presents a fundamental roadblock. It is impossible to replicate an experiment that was never conducted or, at the very least, never published.
This situation highlights a critical aspect of natural product research: the journey from the discovery of a new molecule to the characterization of its biological activity is often long and not always linear. The initial focus is frequently on the chemistry—isolation, purification, and structural elucidation. The biological screening and mechanistic studies may or may not follow, depending on a multitude of factors including the quantity of the isolated compound, its structural novelty, and the research interests of the discovering laboratory.
A Proposed Path Forward: From Structural Novelty to Biological Function
For researchers intrigued by the unique structure of Paniculidine A and its potential as a therapeutic agent, the lack of existing data represents not a dead end, but an opportunity for novel discovery. The following section outlines a hypothetical experimental workflow for the initial biological characterization of Paniculidine A, should a source of the compound become available. This workflow is designed to be a self-validating system, incorporating rigorous controls and logical experimental progression.
Experimental Workflow: Initial Biological Screening of Paniculidine A
Caption: A proposed workflow for the initial biological characterization of Paniculidine A.
Step-by-Step Methodologies for Key Experiments
1. In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Paniculidine A in the appropriate cell culture medium. Remove the old medium from the cells and add the Paniculidine A dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
2. Anti-inflammatory Activity in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages as described above. Pre-treat the cells with non-toxic concentrations of Paniculidine A (determined from the MTT assay) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., dexamethasone).
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Conclusion: A Call for Foundational Research
The initial exploration into replicating the biological effects of Paniculidine A has revealed a critical gap in the scientific literature. While the chemical structure of this natural product is known, its biological activities remain undefined. This guide serves not as a set of instructions for replication, but as an encouragement for the scientific community to undertake the foundational research necessary to uncover the potential of Paniculidine A. The proposed experimental workflows provide a starting point for any researcher with access to this intriguing molecule. Until such studies are conducted and published, the biological effects of Paniculidine A will remain a compelling, yet unanswered, scientific question.
References
-
Pharmacological Properties and Chemical Constituents of Murraya paniculata (L.) Jack. Journal of Medicinal & Aromatic Plants.
-
A Brief Review on Murraya paniculata (Orange Jasmine): pharmacognosy, phytochemistry and ethanomedicinal uses. ResearchGate.
-
A review on chemical composition and pharmacological properties of Murayya paniculata. The Pharma Innovation Journal.
-
Phytochemistry and Biological Activities of Murraya Species. MDPI.
-
Paniculidine B | CAS:97399-94-5. BioCrick.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
